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  • Product: 2-(3-iodophenyl)ethan-1-ol
  • CAS: 127201-31-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 2-(3-iodophenyl)ethan-1-ol

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-iodophenyl)ethan-1-ol. In the absence of publicly available experimental spectra,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-iodophenyl)ethan-1-ol. In the absence of publicly available experimental spectra, this document presents high-quality predicted data, grounded in established principles of NMR spectroscopy. It serves as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The guide details the rationale behind chemical shift assignments, offers field-proven protocols for experimental data acquisition and processing, and underscores the importance of standardized referencing for ensuring data integrity and comparability across laboratories.

Introduction: The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern chemistry, particularly within the pharmaceutical and materials science sectors. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework, revealing subtle structural nuances and stereochemical relationships. For drug development professionals, confirming the precise structure of a synthesized intermediate or a final active pharmaceutical ingredient (API) is a critical step for regulatory approval and ensuring therapeutic efficacy.

This guide focuses on 2-(3-iodophenyl)ethan-1-ol, a valuable building block in organic synthesis. The presence of an iodo-substituted aromatic ring and a primary alcohol functional group provides distinct magnetic environments for its constituent nuclei, making it an excellent subject for NMR analysis. Understanding its reference NMR data is crucial for reaction monitoring, purity assessment, and quality control.

The Cornerstone of NMR: Chemical Shift Referencing

The chemical shift (δ) is the cornerstone of NMR spectroscopy, providing a highly sensitive measure of the electronic environment of a nucleus.[1] Since NMR frequencies are directly proportional to the strength of the external magnetic field, chemical shifts are reported on a relative scale in parts per million (ppm) to ensure that data is independent of the spectrometer's field strength.

This requires a universally accepted reference standard. According to IUPAC recommendations, Tetramethylsilane (TMS) is the primary internal reference for ¹H and ¹³C NMR in organic solvents.[2] The protons and carbons of TMS are highly shielded and produce a single, sharp resonance that is defined as 0.00 ppm. All other resonances in the spectrum are reported relative to this zero point.[3] This standardization is paramount for the creation of reliable and reproducible spectral libraries.

Predicted NMR Spectral Data for 2-(3-iodophenyl)ethan-1-ol

Due to the absence of experimentally acquired data in public spectral databases, the following ¹H and ¹³C NMR data have been generated using advanced prediction algorithms. These algorithms leverage vast databases of experimental spectra and sophisticated computational models to achieve high accuracy.[4][5] The data is presented for a standard solution in deuterated chloroform (CDCl₃).

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-(3-iodophenyl)ethan-1-ol are numbered as follows:

Caption: Molecular structure of 2-(3-iodophenyl)ethan-1-ol with atom numbering for NMR assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum was calculated for a solution in CDCl₃ at 400 MHz.

AtomAssigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C2H-27.60s (singlet)-
C6H-67.55d (doublet)7.8
C4H-47.25d (doublet)7.8
C5H-57.05t (triplet)7.8
C8-CH₂-OH3.88t (triplet)6.5
C7Ar-CH₂-2.89t (triplet)6.5
OH-OH1.65s (broad singlet)-
Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum was calculated for a solution in CDCl₃.

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C1141.5
C6136.8
C4135.9
C5130.3
C2128.0
C394.7
C863.5
C739.0

Spectral Analysis and Rationale

Expertise in Action: The predicted chemical shifts are consistent with the known effects of substituents on aromatic and aliphatic systems.

  • ¹H NMR Analysis:

    • Aromatic Region (7.0-7.7 ppm): The four protons on the benzene ring exhibit distinct signals due to the influence of the iodo and ethyl-alcohol substituents. The iodine atom is strongly electron-withdrawing and deshielding. H-2, situated between the two substituents, is predicted to be the most downfield as a singlet (or very narrowly split multiplet). H-6 and H-4 are ortho and para to the iodine, respectively, and are expected to be deshielded, appearing as doublets. H-5, meta to the iodine, is the most upfield of the aromatic protons and appears as a triplet due to coupling with both H-4 and H-6.

    • Aliphatic Region (1.5-4.0 ppm): The two methylene groups (-CH₂-) form an ethyl system. The protons on C8, being attached to the electronegative oxygen atom, are deshielded and appear further downfield (3.88 ppm) compared to the protons on C7 (2.89 ppm). Both signals are predicted as triplets due to mutual spin-spin coupling (³JHH ≈ 6.5 Hz). The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary significantly with concentration, temperature, and solvent.

  • ¹³C NMR Analysis:

    • Aromatic Region (90-145 ppm): The signals for the aromatic carbons are spread over a wide range. The most notable feature is the signal for C3, the carbon directly attached to the iodine (the ipso-carbon). The heavy atom effect of iodine causes significant shielding, shifting this carbon's resonance far upfield to ~94.7 ppm.[6] The other aromatic carbons (C1, C2, C4, C5, C6) appear in the expected region for a substituted benzene ring, between 128 and 142 ppm.

    • Aliphatic Region (35-65 ppm): The C8 carbon, bonded to the hydroxyl group, is significantly deshielded (~63.5 ppm) compared to the benzylic C7 carbon (~39.0 ppm), consistent with the electronegativity of oxygen.[7]

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, step-by-step protocol for acquiring high-quality NMR data for 2-(3-iodophenyl)ethan-1-ol.

5.1 Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid 2-(3-iodophenyl)ethan-1-ol into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains 0.03% v/v TMS to serve as the internal reference.[8]

  • Mixing: Gently swirl the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

5.2 Instrument Setup and Calibration (400 MHz Spectrometer Example)

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent (CDCl₃).

  • Shim the magnetic field to optimize homogeneity, using the lock signal to achieve a narrow, symmetrical peak shape.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

5.3 ¹H NMR Acquisition Parameters

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K (25 °C).

5.4 ¹³C NMR Acquisition Parameters

  • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-2048 scans (due to the low natural abundance of ¹³C).[9]

  • Temperature: 298 K (25 °C).

Caption: Experimental workflow for NMR data acquisition.

Data Processing and Referencing Workflow

Raw NMR data (Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum. An exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied prior to FT to improve the signal-to-noise ratio.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure positive absorption lineshape.

  • Baseline Correction: A polynomial function is applied to correct any distortions and achieve a flat baseline.

  • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.[8] If TMS is absent, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks, label their chemical shifts, and integrate the area under the ¹H NMR peaks to determine the relative ratios of protons.

Caption: Post-acquisition data processing workflow.

Conclusion

This guide provides essential ¹H and ¹³C NMR reference data for 2-(3-iodophenyl)ethan-1-ol. While the presented data is predictive, it is founded on robust computational methods and aligns with fundamental principles of NMR spectroscopy. The detailed spectral analysis and standardized protocols for data acquisition and processing offer a comprehensive framework for scientists. Adherence to these methodologies ensures the generation of high-quality, reliable, and comparable NMR data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. [Link]

  • Chemical shift referencing, University of Durham. [Link]

  • Chemical Shift Referencing, Mestrelab. [Link]

  • Experimental details General 1H and 13C NMR spectra, The Royal Society of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy, Metin Balci, Elsevier, 2005. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database, Scientific Reports. [Link]

  • NMR Prediction, ACD/Labs. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning, University of Alberta. [Link]

  • 2-(3-iodophenyl)ethan-1-ol (C8H9IO), PubChemLite. [Link]

  • 2-(3-iodophenyl)ethan-1-ol — Chemical Substance Information, NextSDS. [Link]

  • 1H NMR Chemical Shifts, Organic Chemistry Data. [Link]

  • Spectral Database for Organic Compounds, SDBS. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning, MDPI. [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools, UKM Journal System. [Link]

  • Predict 13C carbon NMR spectra, NMRdb.org. [Link]

  • Interpreting C-13 NMR Spectra, Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shifts, Organic Chemistry Data. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications, National Library of Medicine. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties and Boiling Point of 3-Iodophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Iodophenethyl alcohol, also known as 2-(3-iodophenyl)ethanol, is a valuable substituted aromatic alcohol that serves as a key building block in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenethyl alcohol, also known as 2-(3-iodophenyl)ethanol, is a valuable substituted aromatic alcohol that serves as a key building block in the synthesis of complex pharmaceutical agents and specialized organic materials. Despite its utility, a comprehensive, publicly available dataset of its core thermodynamic properties is notably scarce. This guide provides a robust framework for researchers to experimentally determine and understand these critical parameters. By integrating theoretical principles with detailed, field-proven experimental protocols, this document serves as both a reference and a practical manual for the characterization of 3-iodophenethyl alcohol and analogous compounds. We will establish the causality behind experimental design, from the necessity of vacuum distillation for boiling point determination to the precise calorimetric methods required for measuring enthalpies and heat capacities. For comparative purposes, data for the parent compound, phenethyl alcohol, will be referenced.

Introduction and Physicochemical Profile

The thermodynamic behavior of an active pharmaceutical ingredient (API) or its intermediates is fundamental to process development, ensuring safety, scalability, and reproducibility. Properties such as boiling point, heat capacity, and enthalpy of vaporization govern the design of purification protocols (e.g., distillation), reactor heat transfer calculations, and stability assessments.

3-Iodophenethyl alcohol (C₈H₉IO) is a derivative of phenethyl alcohol, featuring a heavy iodine atom at the meta position of the phenyl ring. This substitution significantly impacts its molecular weight and intermolecular forces, leading to physical properties that diverge considerably from its parent compound. The primary intermolecular forces at play are:

  • Hydrogen Bonding: Dominantly contributed by the terminal hydroxyl (-OH) group, leading to significantly elevated boiling points compared to non-hydroxylated analogues.

  • Dipole-Dipole Interactions: Arising from the polar C-I and C-O bonds.

  • Van der Waals Forces (London Dispersion): Substantially increased by the large, polarizable electron cloud of the iodine atom, contributing significantly to a higher boiling point.

Accurate characterization begins with confirming the identity and purity of the material, as impurities can drastically alter thermodynamic measurements. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are prerequisites to any of the protocols outlined below.

Table 1: Physicochemical Properties of 3-Iodophenethyl Alcohol and Reference Compound

Property3-Iodophenethyl AlcoholPhenethyl Alcohol (Reference)
IUPAC Name 2-(3-iodophenyl)ethanol2-phenylethanol
Synonyms m-Iodophenethyl alcoholBenzyl carbinol
CAS Number 10403-46-060-12-8
Molecular Formula C₈H₉IOC₈H₁₀O
Molecular Weight 248.07 g/mol 122.17 g/mol
Appearance To be determinedColorless liquid[1]
Boiling Point (at 760 mmHg) To be determined experimentally219-221 °C[1]
Enthalpy of Vaporization (ΔH_vap) To be determined experimentally55.1 kJ/mol (at 409 K)[2]
Liquid Heat Capacity (Cp) To be determined experimentally252.64 J/(mol·K) (at 298.15 K)[3]
Enthalpy of Combustion (ΔH_c) To be determined experimentallyNot readily available

Boiling Point and Enthalpy of Vaporization

The high molecular weight and strong intermolecular forces in 3-iodophenethyl alcohol predict a high boiling point, likely well above 250°C. At such temperatures, organic molecules can be susceptible to thermal decomposition. Therefore, the most reliable method for determining the boiling point is under reduced pressure (vacuum distillation).

Causality: The Rationale for Vacuum Distillation

A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[4] By reducing the ambient pressure with a vacuum pump, the temperature required to reach this equilibrium point is significantly lowered.[5] This allows for the distillation and boiling point determination of high-boiling compounds far below their decomposition temperatures, preserving the integrity of the sample. The relationship between pressure and boiling temperature is described by the Clausius-Clapeyron equation.[6]

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

This protocol describes the determination of the boiling point at a specific, controlled vacuum pressure.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Place a small volume (e.g., 10-15 mL) of purified 3-iodophenethyl alcohol and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Thermometer Placement: Position the thermometer bulb so that it is just below the level of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured, not the liquid itself.[7]

  • System Evacuation: Close the system and slowly apply vacuum using a vacuum pump protected by a cold trap. Allow the pressure to stabilize at the desired value (e.g., 1.0 mmHg), as read by a manometer.

  • Heating: Gently heat the distillation flask using a heating mantle. Observe for the onset of boiling.

  • Equilibrium Measurement: Record the temperature at which a steady condensation of distillate is observed on the thermometer bulb and in the condenser. This stable temperature is the boiling point at the measured pressure.

  • Data Collection: Repeat the measurement at several different pressures (e.g., 2.0 mmHg, 5.0 mmHg) to obtain a dataset of corresponding boiling points and pressures.

G cluster_setup Apparatus Setup cluster_measurement Measurement Workflow A 1. Charge Flask (Sample + Stir Bar) B 2. Assemble Glassware (Short-path head, Condenser) A->B C 3. Position Thermometer B->C D 4. Seal System & Apply Vacuum C->D Connect to Vacuum Line E 5. Monitor Pressure (Manometer) D->E F 6. Apply Gentle Heat (Heating Mantle) D->F G 7. Observe Boiling & Record Stable Temperature (Tb) F->G H 8. Record Pressure (P) G->H I 9. Repeat at New P H->I

Caption: Workflow for experimental boiling point determination under vacuum.

Data Analysis: Normalization to Standard Pressure

The Clausius-Clapeyron equation provides the authoritative method for extrapolating the boiling point to standard atmospheric pressure (P₂ = 760 mmHg) and for determining the enthalpy of vaporization (ΔH_vap).[8][9] The two-point form of the equation is:

ln(P₂ / P₁) = - (ΔH_vap / R) * (1/T₂ - 1/T₁)

Where:

  • P₁ and T₁ are the pressure and absolute temperature (in Kelvin) from an experimental data point.

  • P₂ and T₂ are the pressure and absolute temperature for another data point (or standard pressure).

  • R is the ideal gas constant (8.314 J/(mol·K)).

By plotting ln(P) versus 1/T for the collected data points, a linear relationship should be observed. The slope of this line is equal to -ΔH_vap/R, from which the enthalpy of vaporization can be calculated directly.[10] The normal boiling point can then be determined by solving the equation for T₂ when P₂ is 760 mmHg.

Core Thermodynamic Properties

While the boiling point is a critical parameter, a deeper understanding requires the determination of other core thermodynamic properties.

Heat Capacity (Cp) Measurement

The liquid heat capacity is a measure of the energy required to raise the temperature of the substance and is vital for designing heating and cooling protocols in a chemical process. Differential Scanning Calorimetry (DSC) is the standard technique for this measurement.[11]

Experimental Protocol: Three-Step DSC Method for Cp

  • Baseline Run: An empty, hermetically sealed aluminum DSC pan is run through the desired temperature program (e.g., 25°C to 150°C at a rate of 10°C/min) to obtain a baseline heat flow curve.

  • Standard Run: A standard material with a known heat capacity, typically sapphire, is run under the identical temperature program.

  • Sample Run: A precisely weighed sample (5-10 mg) of 3-iodophenethyl alcohol is hermetically sealed in an aluminum pan and run under the same temperature program.

  • Calculation: The heat capacity of the sample (Cp,sample) at any given temperature is calculated by comparing the heat flow (HF) signals from the three runs using the following equation:

    Cp,sample = (Cp,std * m,std / m,sample) * (HF_sample - HF_baseline) / (HF_std - HF_baseline)

    Where 'm' represents the mass of the standard and sample.

G start Start baseline 1. Run Baseline (Empty Pans) start->baseline standard 2. Run Standard (Sapphire) baseline->standard sample 3. Run Sample (3-Iodophenethyl Alcohol) standard->sample calculate 4. Calculate Cp Using Heat Flow Data sample->calculate end End calculate->end

Caption: Workflow for heat capacity (Cp) determination using the three-step DSC method.

Enthalpy of Combustion (ΔH_c) and Formation (ΔH_f)

The enthalpy of combustion is the heat released during the complete oxidation of a substance, a fundamental measure of its chemical energy content. It is determined using a bomb calorimeter.

Experimental Protocol: Bomb Calorimetry

  • Calorimeter Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a standard substance with a known heat of combustion, typically benzoic acid. A pellet of benzoic acid is burned in the pressurized oxygen "bomb," and the resulting temperature rise (ΔT) of the surrounding water bath is measured precisely.

  • Sample Preparation: A pellet of precisely weighed 3-iodophenethyl alcohol (0.5 - 1.0 g) is prepared. A fuse wire of known length is attached, making contact with the sample.

  • Combustion: The sealed bomb is placed in the calorimeter, filled with high-pressure oxygen (approx. 30 atm), and submerged in a known volume of water. The sample is ignited, and the temperature change of the water is recorded until a maximum is reached.

  • Calculation: The heat released by the sample combustion is calculated from the measured ΔT and the predetermined C_cal, after correcting for the heat released by the ignition wire.[12] This gives the change in internal energy (ΔU). The enthalpy of combustion (ΔH_c) is then calculated using:

    ΔH_c = ΔU_c + Δn_gas * R * T

    Where Δn_gas is the change in the number of moles of gas in the balanced combustion reaction.

  • Enthalpy of Formation: The standard enthalpy of formation (ΔH_f) can be calculated from the experimental ΔH_c using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and I₂).

Conclusion and Applications in Drug Development

The thermodynamic properties of 3-iodophenethyl alcohol, while not widely published, are critical for its effective use in research and development. This guide provides the authoritative theoretical and practical framework for their determination. An accurate boiling point, derived from vacuum distillation and corrected via the Clausius-Clapeyron equation, is essential for designing large-scale purification processes that avoid thermal degradation. The enthalpy of vaporization and heat capacity, determined through DSC, are indispensable for engineering calculations related to process scale-up, ensuring efficient and safe thermal management of reactions. Finally, the enthalpy of combustion provides fundamental data on the molecule's energetic stability. By following these validated protocols, researchers can generate the high-quality data necessary to accelerate drug development and chemical manufacturing processes.

References

  • Dalal Institute. (n.d.). Clausius-Clapeyron Equation. Retrieved from [Link]

  • ChemTalk. (2022, February 1). Clausius-Clapeyron Equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Clausius-Clapeyron Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Clausius–Clapeyron relation. Retrieved from [Link]

  • Gmehling, J., et al. (2001). Measurement of Heat Capacities for 12 Organic Substances by Tian−Calvet Calorimetry. Journal of Chemical & Engineering Data, 46(6), 1594-1599. Retrieved from [Link]

  • BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 The Clausius-Clapeyron Equation. Retrieved from [Link]

  • Calnesis Laboratory. (n.d.). Vaporization enthalpy measurement. Retrieved from [Link]

  • Ozturk, T. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scirp.org. Retrieved from [Link]

  • University of Washington. (n.d.). Bomb Calorimetry: Heat of Combustion of Naphthalene. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenylethyl Alcohol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenylethyl Alcohol - Phase change data. Retrieved from [Link]

  • SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals. Retrieved from [Link]

  • LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 2-(3-iodophenyl)ethan-1-ol in Polar and Non-Polar Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active compound is a cornerstone of chemical process development, influencing everything from reac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active compound is a cornerstone of chemical process development, influencing everything from reaction kinetics and purification efficiency to the bioavailability of a final drug product.[1][2][3] This technical guide provides a comprehensive analysis of the solubility profile of 2-(3-iodophenyl)ethan-1-ol, a compound with significant potential in various synthetic applications. We will explore the theoretical underpinnings of its solubility based on its molecular structure and delve into the practical, gold-standard methodologies for its empirical determination. This document is intended to serve as a foundational resource, blending established physicochemical principles with actionable experimental protocols to empower researchers in their process design and development efforts.

Foundational Principles: A Molecule-Centric View of Solubility

To predict the solubility of 2-(3-iodophenyl)ethan-1-ol, we must first dissect its molecular architecture. The compound is amphiphilic, possessing distinct regions with opposing polarities. This duality is the primary determinant of its interaction with any given solvent.

  • The Polar Headgroup: The ethan-1-ol (-CH₂CH₂OH) moiety constitutes the polar, hydrophilic region. The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents.

  • The Non-Polar Tail: The 3-iodophenyl group (-C₆H₄I) forms the non-polar, hydrophobic region. This bulky aromatic ring interacts primarily through van der Waals forces and potential π-π stacking. The iodine substituent, while contributing to the overall molecular weight and polarizability, enhances the non-polar character.

The governing principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[4] Therefore, the solubility of 2-(3-iodophenyl)ethan-1-ol in a specific solvent will be dictated by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • In Polar Solvents (e.g., Methanol, Acetone): The energy gained from hydrogen bonding and dipole-dipole interactions between the solvent and the molecule's hydroxyl group is expected to be significant, promoting solubility.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Favorable van der Waals interactions will occur between the solvent and the iodophenyl ring. However, these forces must be strong enough to overcome the highly energetic hydrogen bonds that hold the solute molecules together in their solid state. This suggests that solubility will be comparatively limited in purely aliphatic solvents but may be enhanced in aromatic solvents like toluene due to potential π-π interactions.[5]

The logical interplay of these forces is visualized below.

G cluster_solvents Solvent Environment cluster_outcome Predicted Outcome substance 2-(3-iodophenyl)ethan-1-ol polar_moiety Polar Head (-CH₂CH₂OH) substance->polar_moiety possesses nonpolar_moiety Non-polar Tail (3-Iodophenyl Ring) substance->nonpolar_moiety possesses polar_solvents Polar Solvents (e.g., Ethanol, DMSO) polar_moiety->polar_solvents STRONG Interaction (H-Bonding) nonpolar_solvents Non-polar Solvents (e.g., Hexane, Toluene) polar_moiety->nonpolar_solvents WEAK Interaction nonpolar_moiety->polar_solvents UNFAVORABLE Interaction (Hydrophobic Effect) nonpolar_moiety->nonpolar_solvents FAVORABLE Interaction (van der Waals / π-π) high_sol High Solubility polar_solvents->high_sol leads to low_sol Low to Moderate Solubility nonpolar_solvents->low_sol leads to

Caption: Intermolecular forces governing the solubility of 2-(3-iodophenyl)ethan-1-ol.

Protocol for Experimental Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, empirical data is non-negotiable for process design. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and robustness.[6]

Core Principle

The method involves agitating an excess of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the liquid phase is then accurately measured, yielding the solubility value.[6]

Step-by-Step Experimental Workflow

The following protocol is a self-validating system designed for accuracy and reproducibility.

  • Preparation of Materials:

    • Verify the purity of 2-(3-iodophenyl)ethan-1-ol via an appropriate method (e.g., HPLC, NMR).

    • Use analytical grade or higher purity solvents.

    • Prepare a series of glass vials with tight-sealing, non-leaching caps.

  • Addition of Solute and Solvent:

    • Weigh an amount of 2-(3-iodophenyl)ethan-1-ol into each vial that is known to be in excess of its expected solubility. A 5-fold estimated excess is a robust starting point.[7] This ensures that a solid phase remains at equilibrium.

    • Accurately dispense a precise volume (e.g., 5.0 mL) of the chosen solvent into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or agitation device equipped with precise temperature control, typically set to 25 °C (298.15 K) for standard measurements.[8]

    • Agitate the samples at a constant speed that ensures the solid particles are continuously suspended in the liquid without forming a vortex.[8]

    • Allow the system to equilibrate for a pre-determined time. A duration of 24 to 72 hours is common, but a preliminary experiment should be run to confirm that the concentration in solution does not change between two successive time points (e.g., 24 and 48 hours).[7]

  • Phase Separation and Sampling:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to permit the excess solid to sediment.[6]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered sample using an appropriate solvent to bring the concentration into the linear range of the analytical instrument.

    • Quantify the concentration of 2-(3-iodophenyl)ethan-1-ol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared from standards of known concentration is required for accurate quantification.[9]

  • Data Analysis and Reporting:

    • Calculate the solubility from the measured concentration, accounting for any dilution factors.

    • Express the final solubility in standard units (e.g., mg/mL or mol/L).

    • The entire experiment should be performed in triplicate for each solvent to ensure statistical validity.

The workflow is summarized in the diagram below.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Phase Separation cluster_analysis 4. Analysis prep1 Weigh EXCESS 2-(3-iodophenyl)ethan-1-ol equil1 Seal vial & place in temperature-controlled shaker (e.g., 25°C) prep1->equil1 prep2 Add PRECISE solvent volume prep2->equil1 equil2 Agitate for 24-72 hours to ensure saturation equil1->equil2 samp1 Cease agitation, allow solid to sediment equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 CRITICAL STEP: Filter through 0.22 µm syringe filter samp2->samp3 anal1 Dilute filtrate to linear range samp3->anal1 anal2 Quantify via validated HPLC-UV method anal1->anal2 anal3 Calculate solubility (mg/mL or mol/L) anal2->anal3

Caption: Standard Operating Procedure for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile: A Comparative Overview

Based on the foundational principles outlined in Section 1, a qualitative solubility profile can be predicted. This serves as a valuable guide for solvent selection prior to experimental verification. The data is summarized in Table 1.

Table 1: Predicted Solubility of 2-(3-iodophenyl)ethan-1-ol in Common Organic Solvents

Solvent ClassRepresentative SolventsDominant Intermolecular Forces with SolutePredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding (dominant), Dipole-DipoleHigh Strong H-bond interactions with the hydroxyl group effectively solvate the polar head.
Polar Aprotic Acetone, DMSO, THFDipole-Dipole, H-Bond AcceptanceGood to Moderate Strong dipole interactions and H-bond acceptance solvate the molecule, but lack of H-bond donation is a limiting factor.
Non-polar Aromatic Toluene, Benzenevan der Waals (London Dispersion), π-π StackingModerate to Low Favorable interactions with the iodophenyl ring are offset by the high energy needed to break solute-solute H-bonds.
Non-polar Aliphatic n-Hexane, Cyclohexanevan der Waals (London Dispersion)Very Low Weak solute-solvent interactions are insufficient to overcome the strong intermolecular H-bonds of the solute.

Conclusion and Forward Outlook

The solubility of 2-(3-iodophenyl)ethan-1-ol is fundamentally governed by its amphiphilic structure. It is predicted to be highly soluble in polar protic solvents, show moderate to good solubility in polar aprotic solvents, and exhibit limited solubility in non-polar solvents, particularly those of an aliphatic nature. While these predictions provide a strong theoretical foundation, it is imperative that they are substantiated by rigorous experimental data obtained via a validated protocol, such as the shake-flask method detailed herein. Such data is critical for the rational design of synthetic routes, the optimization of purification processes, and the successful formulation of any potential downstream products. In recent years, machine learning and computational models have also emerged as powerful tools for predicting solubility, offering a data-driven approach that can complement experimental measurements.[1][2][10]

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Retrieved from [Link]

  • Nguyen, B. (n.d.). Toward predicting process outcomes in different solvents: Solubility and reactivity. Retrieved from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(3-fluoro-2-iodophenyl)ethan-1-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-iodophenyl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-2-(3-iodophenyl)ethan-1-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Electronic Properties and Ultraviolet-Visible Absorption Spectroscopy of 3-Iodophenethyl Alcohol

Executive Summary This technical guide provides an in-depth analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption spectrum of 3-iodophenethyl alcohol. As a key intermediate in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption spectrum of 3-iodophenethyl alcohol. As a key intermediate in pharmaceutical synthesis and organic chemistry, a thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation. This document delineates the theoretical underpinnings of its electronic structure, governed by the interplay of inductive and resonance effects of its substituents on the benzene chromophore. We present a detailed, field-proven experimental protocol for acquiring its UV-Vis spectrum, emphasizing self-validating methodologies to ensure data integrity. The guide culminates in an interpretation of the expected spectral features, supported by comparative data and visual models, to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Molecular Profile of 3-Iodophenethyl Alcohol

Chemical Identity and Structure

3-Iodophenethyl alcohol, with the chemical formula C₈H₉IO, is an aromatic compound featuring a benzene ring substituted at the meta-position with an iodo group and a 2-hydroxyethyl group. This substitution pattern is critical as it dictates the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation.

Caption: Chemical structure of 3-iodophenethyl alcohol.

Significance in Research and Drug Development

Iodinated aromatic compounds are valuable precursors in organic synthesis, particularly in cross-coupling reactions where the iodo-group serves as an excellent leaving group. The presence of the primary alcohol functionality provides a versatile handle for further chemical modification. This dual functionality makes 3-iodophenethyl alcohol a relevant building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Theoretical Framework: The Electronic Architecture

The UV-Vis absorption properties of 3-iodophenethyl alcohol are rooted in the electronic transitions of its benzene chromophore, which are perturbed by the attached substituents.

The Benzene Chromophore: π → π Transitions*

The ultraviolet spectrum of benzene is characterized by three absorption bands arising from π → π* transitions.[1]

  • Primary Bands (E1 and E2): These are intense, high-energy absorptions occurring around 184 nm and 202 nm.[1][2] The E2 band is often the one observable with standard spectrophotometers.

  • Secondary Band (B-band): This is a much weaker, lower-energy absorption around 255 nm that often displays fine vibrational structure.[1] This transition is symmetry-forbidden, accounting for its low intensity.[1]

Substituent Effects on the Aromatic System

Substitution on the benzene ring alters the energy of the π molecular orbitals, causing shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.[1][3]

  • Iodo Group: The iodine atom exerts two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative halogen, iodine withdraws electron density from the ring through the sigma bond, which tends to stabilize the ground state and cause a hypsochromic (blue) shift.

    • Resonance Effect (+R): The lone pair electrons on the iodine can be delocalized into the π-system of the ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), typically resulting in a bathochromic (red) shift of the B- and E2-bands.[1] For halogens, this resonance effect is often dominant in determining the spectral shift.

  • 2-Hydroxyethyl Group [-CH₂CH₂OH]: This alkyl-based group is primarily a weak electron-donating group through induction (+I). The oxygen's lone pairs are insulated from the ring by the ethyl bridge and do not participate in resonance. Alkyl groups generally cause a small bathochromic shift.

Combined Effects in Meta-Substitution

The meta-positioning of the two substituents means their resonance effects do not directly conjugate with each other. Their influence on the UV-Vis spectrum is approximately additive. We anticipate the dominant effect will be the bathochromic shift induced by the iodine atom's resonance effect, with a minor contribution from the alkyl group.

G cluster_I Iodo Group cluster_EtOH 2-Hydroxyethyl Group Benzene Benzene Ring (π-System) UV-Vis Spectrum UV-Vis Spectrum Benzene->UV-Vis Spectrum Modifies π → π* Transitions I_Inductive -I Effect (Withdrawal) I_Inductive->Benzene σ-bond polarization I_Resonance +R Effect (Donation) I_Resonance->Benzene p-π overlap Et_Inductive +I Effect (Donation) Et_Inductive->Benzene σ-bond polarization

Caption: Electronic influences on the benzene chromophore.

UV-Vis Absorption Spectrum: Analysis and Interpretation

Based on the theoretical framework, the UV-Vis spectrum of 3-iodophenethyl alcohol in a non-polar solvent is predicted to exhibit two main absorption regions corresponding to the modified E2 and B bands of benzene.

  • E2-Band Region: Expected to appear as a strong absorption band significantly red-shifted from benzene's 202 nm band, likely in the 220-240 nm range.

  • B-Band Region: Expected to appear as a weaker, broader absorption red-shifted from benzene's 255 nm band, likely in the 260-280 nm range. The characteristic vibrational fine structure may be diminished or absent due to substitution and solvent interactions.

Solvent Effects (Solvatochromism)

The choice of solvent can influence the absorption spectrum. Polar solvents can interact with the molecule's dipole moment and engage in hydrogen bonding with the hydroxyl group, potentially causing slight shifts in the absorption maxima. For establishing a baseline, a non-polar solvent like hexane or cyclohexane is recommended. For practical applications, ethanol is a common choice due to its UV transparency and ability to dissolve a wide range of compounds.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a robust, self-validating protocol for obtaining high-quality UV-Vis spectra.

Principle

UV-Vis spectrophotometry measures the absorbance of light by a sample as a function of wavelength. The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law (A = εcl), where ε is the molar absorptivity, a constant characteristic of the substance at a specific wavelength.

Instrumentation and Validation
  • Instrument: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Cuvettes: Matched 1.00 cm path length quartz cuvettes. Causality: Quartz is used for its transparency throughout the UV range, whereas glass or plastic absorbs strongly below ~340 nm. Using matched cuvettes ensures that differences in optical properties between the sample and reference cuvettes are negligible, a critical self-validating step.

  • Solvent: Spectroscopic grade ethanol or hexane. Causality: Spectroscopic grade ensures minimal absorbance from solvent impurities in the wavelength range of interest.

Detailed Step-by-Step Protocol
  • Instrument Warm-up: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) for a minimum of 30 minutes to ensure thermal stability and consistent output.[4]

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 3-iodophenethyl alcohol using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark. This creates a stock solution of approximately 100 µg/mL. Calculate the exact concentration.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. A typical concentration for aromatic compounds results in an absorbance maximum between 0.1 and 1.0.[4] A 1:10 dilution of the stock solution (to ~10 µg/mL) is a good starting point.

  • Baseline Correction (Self-Validation):

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 190-400 nm). This digitally subtracts the absorbance of the solvent and any minor optical mismatch between the cuvettes, ensuring the final spectrum is solely due to the analyte.[4]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with small aliquots of the working solution.

    • Fill the sample cuvette with the working solution and place it back in the sample holder. Do not disturb the reference cuvette.

    • Acquire the absorption spectrum of the sample.

  • Data Recording: Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

G A Start: Prepare Stock Solution (e.g., 100 µg/mL in Ethanol) B Prepare Working Solution (e.g., 10 µg/mL) A->B E Measure Sample Spectrum (Sample vs. Solvent Blank) B->E C Instrument Warm-up (≥30 min) D Perform Baseline Correction (Solvent in both cuvettes) C->D D->E F Analyze Data (Identify λ_max, Calculate ε) E->F G End F->G

Caption: Experimental workflow for UV-Vis analysis.

Data Summary and Interpretation

The following table summarizes the typical UV-Vis absorption data for benzene and related substituted compounds to provide context for the expected spectrum of 3-iodophenethyl alcohol.

CompoundSolventλ_max (E2-Band, nm)λ_max (B-Band, nm)Reference
BenzeneHexane~204~255[1][2]
Phenethyl AlcoholAcidic Mobile Phase-~257[5]
Iodobenzene-~227~268[6][7][8]
3-Iodophenethyl Alcohol (Predicted) Ethanol/Hexane ~225 - 235 ~265 - 275 N/A

Interpretation: The predicted values for 3-iodophenethyl alcohol are based on the additive effects of the iodo- and alkyl- substituents. The final spectrum should show two distinct absorption systems, with the B-band being significantly less intense than the E2-band. The exact λ_max and molar absorptivity (ε) must be determined experimentally following the protocol in Section 4.

Conclusion

The electronic properties of 3-iodophenethyl alcohol are defined by its substituted benzene core, giving rise to a characteristic UV-Vis absorption spectrum. The primary π → π* transitions are predictably shifted to longer wavelengths compared to unsubstituted benzene, primarily due to the resonance effect of the iodine substituent. The standardized analytical protocol provided herein offers a reliable method for obtaining this spectrum, which serves as a critical fingerprint for identity confirmation, purity assessment, and quantitative analysis in research and industrial settings. This guide provides the theoretical and practical foundation necessary for scientists to confidently utilize UV-Vis spectroscopy in the characterization of this important chemical intermediate.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes - Benchchem. (URL: )
  • Ultraviolet absorption spectra of seven substituted benzenes. (URL: )
  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])

  • UV-Vis Spectroscopy. (URL: )
  • Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics - PubMed. (URL: [Link])

  • Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics | ACS Physical Chemistry Au. (URL: [Link])

  • Iodopentafluorobenzene: electronic state spectroscopy by high resolution vacuum ultraviolet photoabsorption and photoelectron sp - The Open University. (URL: [Link])

  • Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics - ePrints Soton - University of Southampton. (URL: [Link])

  • The ionic states of iodobenzene studied by photoionization and ab initio configuration interaction and DFT computations | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

  • Uv-Vis Spectrum of Phenethyl Alcohol - SIELC Technologies. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Hydroxyl group protection strategies for 2-(3-iodophenyl)ethan-1-ol in multi-step synthesis

Application Note: Hydroxyl Group Protection Strategies for 2-(3-Iodophenyl)ethan-1-ol in Multi-Step Synthesis Executive Summary & Strategic Rationale In multi-step organic synthesis and drug development, 2-(3-iodophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hydroxyl Group Protection Strategies for 2-(3-Iodophenyl)ethan-1-ol in Multi-Step Synthesis

Executive Summary & Strategic Rationale

In multi-step organic synthesis and drug development, 2-(3-iodophenyl)ethan-1-ol serves as a highly versatile bifunctional building block. The molecule features an aryl iodide—primed for rapid oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[1]—and a primary alcohol, which provides a handle for subsequent derivatization.

However, the free primary hydroxyl group poses significant risks during downstream organometallic steps. It can poison palladium catalysts through competitive coordination, undergo unwanted oxidation, or act as a competitive nucleophile in basic environments. Masking this primary alcohol through strategic protection is a critical prerequisite for achieving high-yielding, chemoselective functionalization of the aryl iodide.

Chemical Logic: Selecting the Optimal Protecting Group

The ideal protecting group for 2-(3-iodophenyl)ethan-1-ol must withstand the basic conditions of cross-coupling while remaining orthogonal to the newly formed bonds during deprotection.

  • tert-Butyldimethylsilyl (TBS) Ether: The industry standard for primary alcohols. TBS ethers are highly stable to the mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) typically used in Pd-catalyzed couplings and are cleanly cleaved by fluoride ions[2].

  • Triisopropylsilyl (TIPS) Ether: Offers a significantly larger steric shield than TBS. TIPS is preferred if the downstream sequence involves strong nucleophiles (e.g., organolithium or Grignard reagents) or harsher basic conditions where a TBS group might prematurely cleave[3].

  • Tetrahydropyranyl (THP) Acetal: A cost-effective, acid-catalyzed alternative that is highly stable to strongly basic and organometallic conditions. However, THP protection generates a new stereocenter, which can complicate NMR analysis by creating diastereomeric mixtures if the parent molecule is later functionalized asymmetrically[4].

Quantitative Comparison of Protection Strategies

Protecting GroupReagentsTypical YieldStability ProfileDeprotection Conditions
TBS TBSCl, Imidazole, DMF90–98%Stable to mild base, Pd-catalysis. Labile to strong acid/fluoride.TBAF (1.0 M in THF) or mild acid[2].
TIPS TIPSCl, Imidazole, DMF85–95%Highly stable to strong base, organometallics, and Pd-catalysis.TBAF (requires longer reaction time)[3].
THP DHP, PTSA (cat.), DCM85–99%Stable to base and nucleophiles. Labile to mild aqueous acid.PPTS in EtOH or aqueous HCl[4].

Synthetic Workflow

G SM 2-(3-Iodophenyl) ethan-1-ol Protect Hydroxyl Protection SM->Protect Protected Protected Aryl Iodide Protect->Protected Coupling Pd-Catalyzed Cross-Coupling Protected->Coupling Coupled Functionalized Intermediate Coupling->Coupled Deprotect Orthogonal Deprotection Coupled->Deprotect Product Target Molecule Deprotect->Product

Workflow for protection, cross-coupling, and deprotection of 2-(3-iodophenyl)ethan-1-ol.

Detailed Experimental Protocols

Protocol A: TBS Protection (Standard Protocol)

Causality: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which rapidly transfers the silyl group to the primary alcohol[2].

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 2-(3-iodophenyl)ethan-1-ol (1.0 equiv, e.g., 10.0 mmol, 2.48 g) and anhydrous DMF (0.5 M, 20 mL).

  • Catalyst Addition: Add imidazole (2.5 equiv, 25.0 mmol, 1.70 g). Stir until completely dissolved.

  • Silylation: Cool the solution to 0 °C using an ice bath. Slowly add TBSCl (1.2 equiv, 12.0 mmol, 1.81 g) in portions to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours[2].

  • Self-Validating QC: Monitor by TLC (Hexanes/EtOAc 8:2). The polar starting material (Rf ~0.2) should disappear entirely, replaced by a non-polar UV-active spot (Rf ~0.8).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Diethyl Ether (3 × 30 mL). Wash the combined organic layers rigorously with water (3 × 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 95:5). Validate via ¹H NMR (CDCl₃): Look for the appearance of a sharp singlet at ~0.05 ppm (6H, Si-CH₃) and ~0.90 ppm (9H, Si-tBu).

Protocol B: TIPS Protection (For Enhanced Stability)

Causality: Due to the increased steric bulk of the triisopropyl group, the reaction kinetics are slower than TBS protection. While imidazole is often sufficient, the addition of catalytic DMAP (4-dimethylaminopyridine) can accelerate the transfer by forming an even more reactive acyl-pyridinium-like silyl species[3].

  • Dissolve 2-(3-iodophenyl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.3 M).

  • Add imidazole (2.5 equiv) and DMAP (0.1 equiv).

  • Add TIPSCl (1.3 equiv) dropwise at room temperature.

  • Stir for 12–18 hours. Monitor via TLC.

  • Workup by washing the DCM layer directly with 1M HCl (to remove imidazole/DMAP), water, and brine. Dry and concentrate[3].

Protocol C: THP Protection (Non-Silyl Alternative)

Causality: The reaction is an acid-catalyzed electrophilic addition of the alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP). A mild acid like p-toluenesulfonic acid (PTSA) is used to drive the reaction without causing the DHP to polymerize[4].

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.5 M).

  • Add DHP (1.5 equiv) and PTSA monohydrate (0.05 equiv)[4].

  • Stir at room temperature for 2–4 hours.

  • Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing the reversal of the equilibrium. Extract, dry, and concentrate.

Mechanistic Troubleshooting & Downstream Considerations

  • Incomplete Silylation: Silyl chlorides degrade rapidly upon exposure to atmospheric moisture, forming unreactive silanols and siloxanes. Always use freshly purchased or distilled TBSCl/TIPSCl and strictly anhydrous solvents.

  • Aryl Iodide Homocoupling: Aryl iodides are exceptionally reactive. During downstream Pd-catalyzed cross-coupling (e.g., Suzuki coupling with boronic acids), ensure rigorous deoxygenation of solvents (via freeze-pump-thaw or sparging) to prevent unwanted Ullmann-type homocoupling of the protected 2-(3-iodophenyl)ethan-1-ol[5].

  • Deprotection Causality: TBAF is the reagent of choice for silyl ether cleavage. The thermodynamic driving force is the formation of the incredibly strong Si–F bond (~135 kcal/mol), which heavily favors the release of the alkoxide[2]. If the target molecule contains base-sensitive functionalities, TBAF (which is inherently basic) should be buffered with acetic acid, or a mild acid-catalyzed deprotection (e.g., CSA in MeOH) should be employed instead.

References

  • TBS Protecting Group: TBS Protection & Deprotection Source: Total Synthesis URL:[Link]

  • Silyl Groups - Technical Library Source: Gelest URL:[Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides Source: PubMed Central (PMC) / NIH URL:[Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deiodination in 2-(3-Iodophenyl)ethan-1-ol Cross-Couplings

Welcome to the Technical Support Center. This troubleshooting guide is engineered for researchers, medicinal chemists, and process scientists facing yield-limiting side reactions during the palladium-catalyzed cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is engineered for researchers, medicinal chemists, and process scientists facing yield-limiting side reactions during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) of 2-(3-iodophenyl)ethan-1-ol [1].

A pervasive and frustrating issue with this specific substrate is hydrodehalogenation (deiodination). In this off-cycle pathway, the aryl iodide is prematurely reduced to form 2-phenylethan-1-ol instead of the desired cross-coupled product[2]. Unchecked, hydrodehalogenation can severely impact the scale-up of drug discovery campaigns, often requiring expensive and time-consuming chromatographic separations to isolate the active pharmaceutical ingredient from the deiodinated byproduct[3].

This guide synthesizes mechanistic causality with field-proven optimization strategies to help you engineer a robust, self-validating catalytic system.

Mechanistic Insight: The Causality of Deiodination

To eliminate deiodination, we must first understand the thermodynamic and kinetic drivers behind it. The side reaction is triggered by a "perfect storm" of substrate characteristics:

  • Fast Oxidative Addition vs. Slow Transmetalation: Aryl iodides are highly reactive, leading to the near-instantaneous formation of the Ar-Pd(II)-I intermediate. If the subsequent transmetalation step is comparatively slow, this intermediate accumulates in the reaction mixture, drastically increasing its susceptibility to off-cycle side reactions[4].

  • The Unprotected Primary Alcohol: The -CH₂CH₂OH moiety acts as a treacherous internal hydride source. Under basic conditions, the resulting alkoxide can coordinate to the accumulated Pd(II) center. Because the coordinated alkoxide possesses β -hydrogens, it rapidly undergoes β -hydride elimination, generating an aldehyde and a highly reactive palladium-hydride (Pd-H) species[2].

  • Reductive Elimination to Ar-H: The transient Pd-H species undergoes reductive elimination with the aryl group, yielding the deiodinated byproduct (2-phenylethan-1-ol) and regenerating Pd(0), effectively killing the reaction yield[5].

G Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-I Complex Pd0->PdII Oxidative Addition ArI 2-(3-iodophenyl)ethan-1-ol ArI->PdII TM Transmetalation PdII->TM Fast Pathway (Optimized Ligands) Coord Alkoxide Coordination PdII->Coord Slow Transmetalation (Unprotected -OH) Desired Cross-Coupled Product TM->Desired Reductive Elimination Desired->Pd0 BHE β-Hydride Elimination Coord->BHE Undesired Deiodinated Byproduct BHE->Undesired Reductive Elimination Undesired->Pd0

Figure 1: Divergent pathways in Pd-catalyzed coupling showing desired vs. deiodination routes.

Troubleshooting FAQs

Q1: I am observing a large mass peak corresponding to 2-phenylethan-1-ol. Where is the hydrogen coming from? A1: The hydrogen is delivered via a palladium-hydride (Pd-H) intermediate[2]. The primary suspect is your substrate's own unprotected alcohol group undergoing β -hydride elimination. However, if your alcohol is protected, the hydride source is likely your solvent (e.g., ethanol, isopropanol, DMF) or an amine base (e.g., triethylamine) that possesses abstractable β -hydrogens[4].

Q2: Should I protect the primary alcohol before the coupling step? A2: Yes, whenever synthetically feasible. Masking the primary alcohol with a bulky or non-coordinating protecting group (e.g., TBS, Benzyl, or Acetyl) prevents it from coordinating to the Pd(II) center, completely shutting down the internal β -hydride elimination pathway. This is the most definitive way to prevent substrate-driven deiodination.

Q3: My synthetic route requires the alcohol to remain unprotected. How can I optimize the catalyst to outcompete deiodination? A3: You must accelerate the transmetalation and reductive elimination steps so that the desired catalytic cycle outpaces the off-cycle deiodination[4]. Switch from basic catalysts like Pd(PPh₃)₄ to pre-catalysts paired with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf). These ligands stabilize the Pd center and significantly lower the activation energy for transmetalation.

Q4: What are the optimal base and solvent choices to minimize this side reaction? A4: Avoid strong alkoxide bases (like NaOtBu) which exacerbate alkoxide coordination. Instead, use milder, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃[2]. For solvents, strictly avoid protic solvents or those with abstractable hydrides. Use anhydrous, aprotic solvents like THF, 1,4-dioxane, or toluene[2].

Quantitative Data: Parameter Effects on Deiodination

The following table summarizes how specific reaction parameters influence the ratio of the desired cross-coupled product to the undesired deiodinated byproduct.

Reaction ParameterConditionImpact on DeiodinationMechanistic Causality
Protecting Group Unprotected (-OH)High Allows alkoxide coordination and internal β -hydride elimination.
Protecting Group Protected (TBS, Bn)Low Steric bulk prevents Pd-coordination; removes internal hydride source.
Ligand Choice PPh₃ (Standard)High Slow transmetalation allows Ar-Pd(II)-I intermediate to accumulate.
Ligand Choice XPhos, SPhos (Bulky)Low Accelerates transmetalation, outcompeting the off-cycle reduction pathway.
Solvent Ethanol, DMFHigh Acts as an external hydride donor to the Pd(II) complex.
Solvent Toluene, THFLow Aprotic; lacks easily abstractable β -hydrogens.
Base NaOtBu, Et₃NHigh Alkoxides and amines with β -hydrogens donate hydrides to Pd.
Base K₃PO₄, Cs₂CO₃Low Inorganic, non-nucleophilic bases cannot form Pd-H species.

Validated Experimental Protocol: Suppressed-Deiodination Suzuki-Miyaura Workflow

This step-by-step methodology is designed to cross-couple 2-(3-iodophenyl)ethan-1-ol with an arylboronic acid while actively suppressing the hydrodehalogenation side reaction.

Step 1: Rigorous Deoxygenation & Setup

  • Action: Add 2-(3-iodophenyl)ethan-1-ol (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos (0.04 equiv) to an oven-dried Schlenk flask.

  • Causality: K₃PO₄ is chosen over alkoxide bases to prevent exogenous hydride donation. XPhos is selected because its bulkiness accelerates the rate-limiting transmetalation step, outcompeting deiodination.

  • Validation Checkpoint: Ensure the solid mixture is free-flowing. Clumping indicates moisture, which can act as a proton source for dehalogenation.

Step 2: Solvent Addition & Degassing

  • Action: Add anhydrous, inhibitor-free THF (to reach 0.1 M). Subject the flask to three rigorous freeze-pump-thaw cycles.

  • Causality: THF is an aprotic solvent lacking abstractable β -hydrogens. Degassing is critical because oxygen can oxidize the phosphine ligand, slowing down transmetalation and leaving the Ar-Pd-I intermediate vulnerable to deiodination.

  • Validation Checkpoint: Visual confirmation of gas evolution ceasing during the final thaw cycle confirms a truly inert atmosphere.

Step 3: Catalyst Introduction & Heating

  • Action: Add Pd₂(dba)₃ (0.01 equiv) under a positive pressure of argon. Heat the reaction mixture to 65 °C.

  • Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. A successful trajectory will show a product-to-deiodinated byproduct ratio of >10:1. If the Ar-H mass (m/z 122) dominates, the transmetalation is failing, indicating degraded boronic acid or poisoned catalyst.

Step 4: Quench and Workup

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Validation Checkpoint: The filtrate should be clear and pale yellow. A dark black filtrate indicates incomplete catalyst removal, which can cause product degradation during concentration.

References

  • "Impact of Cross-Coupling Reactions in Drug Discovery and Development." National Institutes of Health (PMC). URL:[Link]

  • "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ACS Publications. URL: [Link]

  • "2-(3-iodophenyl)ethan-1-ol — Chemical Substance Information." NextSDS. URL: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-(3-Iodophenyl)ethan-1-ol Synthesis

Welcome to the Chemical Synthesis Support Portal. As researchers and drug development professionals, you know that the reduction of halogenated phenylacetic acids is notoriously tricky. Historical methods for synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chemical Synthesis Support Portal. As researchers and drug development professionals, you know that the reduction of halogenated phenylacetic acids is notoriously tricky. Historical methods for synthesizing iodophenylacetic acid derivatives often struggled with chemoselectivity, leading to degraded yields during subsequent transformations[1].

This guide provides the mechanistic rationale, troubleshooting steps, and validated protocols to help you achieve >85% yields consistently when synthesizing 2-(3-iodophenyl)ethan-1-ol.

Core Mechanistic Philosophy: Nucleophilic vs. Electrophilic Reduction

The primary challenge in synthesizing 2-(3-iodophenyl)ethan-1-ol from 3-iodophenylacetic acid is the vulnerability of the carbon-iodine (C-I) bond. The C-I bond has a low bond dissociation energy (~65 kcal/mol) and is highly susceptible to cleavage via oxidative addition or nucleophilic attack.

Standard aggressive reducing agents (like LiAlH4​ ) act as nucleophilic hydride sources. They attack the electron-deficient centers but also readily participate in single-electron transfer (SET) or nucleophilic aromatic substitution, leading to dehalogenation[2].

To preserve the iodine atom, you must switch to an electrophilic reducing agent like Borane-Tetrahydrofuran ( BH3​⋅THF )[3]. Borane acts as a Lewis acid, coordinating selectively with the electron-rich carbonyl oxygen of the carboxylic acid. This forms a triacyloxyborane intermediate that directs the hydride transfer intramolecularly, completely bypassing the aryl halide.

Reaction Pathway Visualization

YieldOptimization cluster_LiAlH4 Nucleophilic Pathway (Avoid) cluster_BH3 Electrophilic Pathway (Optimized) Start 3-Iodophenylacetic Acid LiAlH4 LiAlH4 / Et2O Start->LiAlH4 BH3 BH3·THF / 0°C -> RT Start->BH3 Dehalo Dehalogenation (Loss of I) LiAlH4->Dehalo SET / Nucleophilic Attack Borate Borate Ester Intermediate BH3->Borate Electrophilic Coordination Quench MeOH / HCl Quench (Forms B(OMe)3) Borate->Quench Hydrolysis Product 2-(3-Iodophenyl)ethan-1-ol (High Yield) Quench->Product Cleavage of B-O bonds

Mechanistic pathways for 3-iodophenylacetic acid reduction.

Diagnostic FAQ & Troubleshooting Guide

Q1: My isolated yield of 2-(3-iodophenyl)ethan-1-ol is consistently below 40%, and NMR shows missing aromatic iodine. What is happening? A1: You are experiencing dehalogenation due to over-reduction. If you are using Lithium Aluminum Hydride ( LiAlH4​ ), the strong nucleophilic nature of the hydride is cleaving the C-I bond, resulting in 2-phenylethan-1-ol as a byproduct[2]. Resolution: Switch to BH3​⋅THF [3]. It will reduce the carboxylic acid to the alcohol chemoselectively without touching the aryl iodide.

Q2: I switched to BH3​⋅THF , but my reaction stalls with unreacted starting material remaining. How do I drive it to completion? A2: This is a kinetic and stoichiometric issue. Borane-THF complexes are highly sensitive to trace moisture, which prematurely hydrolyzes the reagent. Furthermore, the reduction of a carboxylic acid requires the formation of a triacyloxyborane intermediate. Resolution: Ensure rigorous anhydrous conditions. Use 1.5 to 2.0 equivalents of BH3​⋅THF . Add the reagent dropwise at 0 °C to control the initial exothermic formation of the borate complex, then allow it to warm to room temperature to overcome the activation energy required for the final hydride transfers[3].

Q3: The reaction completes by TLC, but my extraction yields are terrible. Where is my product? A3: Your product is trapped in a stable borate ester intermediate ( B(OR)3​ ). Unlike aluminum alkoxides, which hydrolyze readily in mild aqueous workups, boron-oxygen bonds are surprisingly robust. A simple aqueous extraction will leave the product partitioned in the aqueous layer or trapped as an emulsion. Resolution: Implement an acidic methanolysis quench. By adding methanol and 1M HCl, you drive the transesterification of the borate ester into trimethyl borate ( B(OMe)3​ ), which is highly volatile and easily removed under reduced pressure.

Quantitative Reagent Analysis

When selecting a reducing agent for aryl iodide carboxylic acids, chemoselectivity must be prioritized over raw reducing power.

Reducing AgentMechanism TypeChemoselectivity (C-I preservation)Typical YieldPrimary Drawback
BH3​⋅THF ElectrophilicExcellent85–95%Requires rigorous anhydrous conditions
BH3​⋅DMS ElectrophilicExcellent85–95%Strong odor (dimethyl sulfide byproduct)
NaBH4​/I2​ Electrophilic (in situ BH3​ )Good70–80%Generates iodine waste; complex workup
LiAlH4​ NucleophilicPoor< 40%High risk of C-I bond cleavage[2]

Self-Validating Experimental Protocol

Title: Optimized Synthesis of 2-(3-iodophenyl)ethan-1-ol via Borane Reduction Scale: 10 mmol

Reagents:

  • 3-Iodophenylacetic acid (2.62 g, 10 mmol)

  • BH3​⋅THF complex (1.0 M in THF, 15 mL, 15 mmol, 1.5 eq)

  • Anhydrous THF (20 mL)

  • Methanol (10 mL)

  • 1M HCl (aqueous, 10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.

    • Causality: BH3​ is rapidly destroyed by atmospheric moisture. An argon atmosphere ensures the active hydride titer remains accurate.

  • Dissolution: Add 3-iodophenylacetic acid (2.62 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Borane Addition: Syringe in BH3​⋅THF (15 mL, 1.0 M) dropwise over 15 minutes.

    • Self-Validation Check 1: You will observe immediate effervescence (hydrogen gas evolution). This confirms the formation of the initial acyloxyborane intermediate.

    • Causality: Dropwise addition at 0 °C controls the exothermic gas evolution and prevents localized heating that could trigger unwanted side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation Check 2: Monitor via TLC (Hexanes:EtOAc 7:3, UV visualization). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by the product spot ( Rf​≈0.4 ).

  • Quenching (Critical Step): Cool the flask back to 0 °C. Cautiously add Methanol (10 mL) dropwise until effervescence ceases.

    • Causality: Methanol reacts with excess borane and converts the intermediate borate esters into volatile trimethyl borate.

  • Hydrolysis: Add 1M HCl (10 mL) and stir for 30 minutes at room temperature.

    • Causality: The acid catalyzes the complete breakdown of any remaining boron-oxygen bonds, freeing the target alcohol.

  • Extraction: Concentrate the mixture under reduced pressure to remove THF, Methanol, and the volatile B(OMe)3​ . Extract the aqueous residue with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the crude product.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc) yields the pure 2-(3-iodophenyl)ethan-1-ol as a pale yellow oil.

Sources

Troubleshooting

Chromatography-free purification techniques for crude 3-iodophenethyl alcohol

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific challenges associated with the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific challenges associated with the isolation and purification of 3-iodophenethyl alcohol (2-(3-iodophenyl)ethanol).

Typically synthesized via the reduction of 3-iodophenylacetic acid, crude 3-iodophenethyl alcohol presents as a light brown, high-boiling oil [1]. While silica gel chromatography is standard, it is highly inefficient for scaling up viscous, lipophilic oils. This guide provides field-proven, chromatography-free purification architectures—specifically Phase-Switching Derivatization and High-Vacuum Distillation —focusing on the causality behind each chemical intervention.

📊 Quantitative Data & Technique Comparison

Before selecting a workflow, consult this matrix to match your specific impurity profile with the appropriate chromatography-free technique.

Purification TechniqueTarget Impurities RemovedScalabilityExpected RecoverySelf-Validation Metric
Acid/Base Washing Unreacted acids, borate salts, aminesVery High (>1 kg)95%Aqueous phase pH stabilizes; no further gas evolution.
Phthalate Half-Ester Phase Switch Neutral organics, hydrocarbons, halidesHigh (100 g - 1 kg)80-85%Complete dissolution of the intermediate in aqueous NaHCO3​ .
High-Vacuum Distillation High/low boiling organics, colored tarsMedium (10 g - 500 g)75-90%Constant head temperature at stable <1 mmHg vacuum.

🧪 Core Protocol 1: Phthalate Half-Ester Phase-Switching

The Causality: When dealing with neutral organic impurities that co-distill or co-extract with your product, standard washing fails. By reacting the crude alcohol with phthalic anhydride, we selectively convert the hydroxyl group into a phthalate half-ester [2]. This intermediate contains a free carboxylic acid. Upon treatment with an aqueous base, the half-ester ionizes into a water-soluble sodium salt, forcing it into the aqueous phase. Neutral impurities remain trapped in the organic phase and are discarded. Hydrolysis of the aqueous layer then regenerates the pure alcohol.

Step-by-Step Methodology:

  • Derivatization: Dissolve crude 3-iodophenethyl alcohol (1.0 eq) in anhydrous pyridine. Add phthalic anhydride (1.1 eq). Stir at 100°C for 2 hours.

  • Quenching & Extraction: Cool to room temperature and dilute with ethyl acetate (EtOAc). Wash sequentially with 1M HCl to remove pyridine.

  • Phase Switch (The Critical Step): Extract the EtOAc layer with saturated aqueous NaHCO3​ (3x). Self-Validation: The target compound is now in the aqueous layer. Discard the organic layer containing neutral impurities.

  • Recovery: Carefully acidify the combined aqueous layers to pH 2 using 6M HCl (Caution: CO2​ evolution). Extract with fresh EtOAc.

  • Hydrolysis: Concentrate the EtOAc, dissolve the residue in 10% aqueous NaOH, and reflux for 2 hours to cleave the ester.

  • Final Isolation: Extract the cleaved alcohol into diethyl ether, wash with brine, dry over Na2​SO4​ , and concentrate.

PhthalateWorkflow A Crude 3-Iodophenethyl Alcohol (Oil + Neutral Impurities) B Add Phthalic Anhydride & Pyridine (100°C) A->B C Phthalate Half-Ester Formed (Ionizable Acid) B->C D Aqueous NaHCO3 Extraction C->D E Organic Phase (Discard: Impurities) D->E F Aqueous Phase (Keep: Half-Ester Salt) D->F G Acidify (pH 2) & Extract F->G H Hydrolysis (NaOH, Reflux) G->H I Pure 3-Iodophenethyl Alcohol H->I

Fig 1. Logical workflow of the Phthalate Half-Ester Phase-Switching technique.

🌡️ Core Protocol 2: Short-Path Vacuum Distillation

The Causality: 3-Iodophenethyl alcohol has a highly polarizable iodine atom and a hydrogen-bonding hydroxyl group, resulting in a very high boiling point (estimated >280°C at atmospheric pressure). Heating this compound above 150°C risks thermal dehalogenation (cleavage of the C-I bond). Therefore, deep vacuum distillation (Kugelrohr or short-path) is mandatory to lower the boiling point into a safe thermal window.

Step-by-Step Methodology:

  • Preparation: Transfer the crude oil to a round-bottom flask. Add a magnetic stir bar and a small amount of glass wool to prevent bumping.

  • Degassing: Apply vacuum at room temperature for 15 minutes to remove residual extraction solvents (e.g., EtOAc, ether) and dissolved gases. Self-Validation: Bubbling will cease when degassing is complete.

  • Equilibration: Establish a deep vacuum ( 1.0 mmHg). Wrap the distillation head in glass wool or aluminum foil to ensure adiabatic vapor transfer.

  • Fractionation: Slowly increase the oil bath temperature. Discard the early forecut (usually unreacted volatile starting materials). Collect the main fraction when the head temperature stabilizes (typically between 110°C–130°C at 1 mmHg, depending on exact system pressure).

DistillationTree A Vacuum Distillation Troubleshooting B Violent Bumping / Foaming? A->B C Product Degradation (Loss of Iodine)? A->C D Action: Add Glass Wool Lower Heating Rate B->D E Action: Improve Vacuum (<1 mmHg) Keep Pot Temp <140°C C->E

Fig 2. Decision tree for mitigating common high-vacuum distillation failures.

❓ Frequently Asked Questions (Troubleshooting)

Q: During the phase-switching extraction, I am getting a stubborn emulsion. How do I break it? A: Emulsions in this system are usually caused by the surfactant-like nature of the phthalate half-ester sodium salt. Intervention: Add brine (saturated NaCl) to the aqueous layer to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

Q: My distilled 3-iodophenethyl alcohol turned pink/purple after a few days on the bench. Is it ruined? A: The pink/purple discoloration indicates trace thermal dehalogenation during distillation, releasing microscopic amounts of molecular iodine ( I2​ ), which is highly chromophoric. Intervention: Redissolve the oil in diethyl ether, wash it once with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to reduce the I2​ to water-soluble iodide ( I− ), dry, and concentrate. Store the purified oil in an amber vial under argon at 4°C.

Q: Can I use sodium bisulfite to remove aldehydic impurities instead of doing a full distillation? A: Yes. If your crude mixture contains 3-iodophenylacetaldehyde (a common over-oxidation or incomplete reduction byproduct), vigorously stirring the crude oil with saturated aqueous sodium bisulfite ( NaHSO3​ ) for 2 hours will form a water-soluble bisulfite adduct. You can then simply extract the pure alcohol into an organic solvent, leaving the aldehyde adduct in the aqueous waste.

📚 References

  • Title: Functionalized heterocycles as modulators of chemokine receptor function and methods of use therefor (WO2002072549A1) Source: Google Patents URL:

  • Title: Production of mixed esters of phthalic acid (US2862959A) Source: Google Patents URL:

Optimization

Technical Support Center: Troubleshooting Heck Couplings with 2-(3-iodophenyl)ethan-1-ol

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-couplings. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates when ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced palladium-catalyzed cross-couplings. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates when utilizing 2-(3-iodophenyl)ethan-1-ol as an electrophilic partner in the Mizoroki-Heck reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst[1]. While 2-(3-iodophenyl)ethan-1-ol features a highly reactive meta-substituted aryl iodide that readily undergoes oxidative addition, its free primary alcohol and the rapid kinetics of the C–I bond cleavage can introduce unique failure modes if the catalytic cycle is not properly balanced.

Part 1: Diagnostic Decision Tree

Before adjusting your stoichiometry, use the following diagnostic workflow to identify the root cause of your stalled reaction.

TroubleshootingWorkflow Start Low Conversion Detected (<20%) CheckPrecip Is a black precipitate observed early? Start->CheckPrecip PdBlack Catalyst Deactivation (Pd Black Aggregation) CheckPrecip->PdBlack Yes CheckBase Is the base fully soluble in the reaction medium? CheckPrecip->CheckBase No FixPdBlack 1. Lower Temperature 2. Increase Ligand:Pd Ratio 3. Degas Solvent Thoroughly PdBlack->FixPdBlack BaseIssue Base Starvation (Cycle Stalled at Red. Elim.) CheckBase->BaseIssue No CheckSubstrate Are strong inorganic bases being used? CheckBase->CheckSubstrate Yes FixBase 1. Add Phase Transfer Catalyst (TBAB) 2. Switch to Soluble Amine Base BaseIssue->FixBase SubstrateIssue Alkoxide Poisoning (Alcohol Deprotonation) CheckSubstrate->SubstrateIssue Yes FixSubstrate 1. Switch to Milder Base (Et3N) 2. Protect Primary -OH Group SubstrateIssue->FixSubstrate

Figure 1: Diagnostic decision tree for troubleshooting low conversion in Heck reactions.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I observe a black precipitate shortly after heating, and my reaction stalls at <20% conversion. What is happening?

A1: You are observing the formation of palladium black , which indicates irreversible catalyst deactivation. Aryl iodides like 2-(3-iodophenyl)ethan-1-ol undergo extremely rapid oxidative addition to Pd(0)[2]. If the subsequent alkene coordination and insertion (carbopalladation) step is comparatively slow—often due to electronic or steric hindrance on the alkene—the unligated Pd(0) or Pd(II) intermediates accumulate. Without sufficient phosphine or NHC ligand stabilization, these transient species agglomerate into inactive bulk palladium[3][4].

Causality & Solution: To prevent this, you must balance the rate of oxidative addition with alkene insertion.

  • Action: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to stabilize the resting state, or switch to a robust bidentate ligand like dppf. Alternatively, lower the reaction temperature; excessive heat accelerates ligand dissociation and catalyst agglomeration[3].

Q2: Could the unprotected primary alcohol on 2-(3-iodophenyl)ethan-1-ol be poisoning the catalyst?

A2: Yes, depending on your choice of base. While Heck reactions generally tolerate free alcohols well[5], utilizing excessively strong bases (such as KOtBu or NaH ) will deprotonate the primary alcohol of your substrate. The resulting alkoxide is a strong, hard nucleophile that can coordinate tightly to the soft palladium center. This forms a highly stable, unreactive Pd-alkoxide complex that acts as a thermodynamic sink, effectively removing the catalyst from the active cycle.

Causality & Solution:

  • Action: Switch to a milder, non-nucleophilic base such as triethylamine ( Et3​N ), N,N -dicyclohexylmethylamine ( Cy2​NMe ), or potassium carbonate ( K2​CO3​ ). If a strong base is strictly required for your specific alkene partner, you must temporarily protect the alcohol (e.g., as a TBS or THP ether) prior to the coupling.

Q3: I am using standard Pd(OAc)2​ and PPh3​ with K2​CO3​ in pure DMF, but conversion is still low. Why?

A3: This is a classic case of base starvation . The Heck catalytic cycle requires a base to neutralize the HI generated during β -hydride elimination, which drives the reductive elimination step to regenerate the active Pd(0) catalyst[2][6]. Inorganic bases like K2​CO3​ have exceptionally poor solubility in pure anhydrous DMF. If the base cannot interact with the Pd(II)-hydride intermediate, the cycle stalls.

Causality & Solution:

  • Action: Implement "Jeffery conditions" by adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to shuttle the carbonate ions into the organic phase. Alternatively, switch to a fully miscible organic base like Et3​N or DIPEA.

Part 3: Mechanistic Pathway & Failure Points

To effectively troubleshoot, you must understand where the catalytic cycle is breaking down. The diagram below maps the self-validating cycle and highlights the specific points where 2-(3-iodophenyl)ethan-1-ol commonly causes stalling.

HeckCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Ar-I Complex (Rapid for Aryl Iodides) Pd0->OxAdd + 2-(3-iodophenyl)ethan-1-ol Deactivation Pd Black Formation (Irreversible Aggregation) Pd0->Deactivation Ligand Oxidation/Depletion CarboPalladation Alkene Insertion (Rate Limiting Step) OxAdd->CarboPalladation + Alkene OxAdd->Deactivation Slow Alkene Insertion AlkoxidePoison Pd-Alkoxide Complex (Dead End) OxAdd->AlkoxidePoison Strong Base Deprotonates -OH BetaElim β-Hydride Elimination CarboPalladation->BetaElim RedElim Base-Assisted Reductive Elimination BetaElim->RedElim - Product RedElim->Pd0 + Base - Base·HI

Figure 2: Heck catalytic cycle highlighting common failure points for 2-(3-iodophenyl)ethan-1-ol.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes empirical optimization data for the coupling of 2-(3-iodophenyl)ethan-1-ol with a standard acrylate. Use this to benchmark your own experimental choices.

EntryCatalyst LoadingLigand (Ratio to Pd)BaseSolventAdditivesConversion (%)Mechanistic Observation
1 Pd(OAc)2​ (5 mol%) PPh3​ (2:1) K2​CO3​ DMFNone18%Rapid Pd black formation; base insoluble.
2 Pd(OAc)2​ (5 mol%) PPh3​ (2:1) K2​CO3​ DMFTBAB (1 eq)85%Clean conversion. Phase transfer resolved base starvation.
3 Pd(OAc)2​ (2 mol%) P(o−tolyl)3​ (2:1) Et3​N MeCNNone92%Homogeneous, fast reaction. Ideal baseline conditions.
4 Pd2​(dba)3​ (2 mol%)dppf (2:1) Cy2​NMe DioxaneNone95%Excellent catalyst stability; no Pd black observed.
5 Pd(OAc)2​ (5 mol%) PPh3​ (2:1) KOtBu DMFNone<5%Cycle stalled immediately; alkoxide poisoning suspected.

Part 5: Self-Validating Experimental Protocol

To ensure high conversion and prevent the issues outlined above, utilize the following step-by-step methodology. This protocol includes built-in validation checks to ensure system integrity.

Materials Required:

  • 2-(3-iodophenyl)ethan-1-ol (1.0 equiv)

  • Alkene coupling partner (1.5 equiv)

  • Pd(OAc)2​ (2 mol%)

  • Tri-o-tolylphosphine, P(o−tolyl)3​ (4 mol%)

  • Triethylamine, Et3​N (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Atmosphere Control (Critical): Flame-dry a Schlenk flask equipped with a magnetic stir bar and cool it under a continuous stream of argon. Causality: Oxygen rapidly oxidizes phosphine ligands to phosphine oxides, stripping the Pd of its stabilization and leading directly to Pd black[3].

  • Reagent Loading: Add 2-(3-iodophenyl)ethan-1-ol, the alkene, Pd(OAc)2​ , and P(o−tolyl)3​ to the flask.

  • Solvent & Base Addition: Inject anhydrous MeCN (0.2 M relative to the aryl iodide) and Et3​N via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles, or sparge vigorously with argon for 15 minutes.

  • Reaction Execution & Validation: Heat the mixture to 85 °C.

    • Self-Validation Check: Monitor the color of the solution. A transition to a clear yellow/orange indicates a healthy active catalytic species. If the solution turns opaque black within the first 30 minutes, your degassing failed or your alkene is too sterically hindered to insert.

  • Monitoring: Monitor the reaction via GC-MS or TLC. With the optimized Et3​N /MeCN system, full consumption of the highly reactive aryl iodide should occur within 2–4 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite. Causality: Celite effectively traps colloidal palladium, preventing metal contamination during subsequent aqueous washes. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate.

References

  • 'Homeopathic' palladium catalysis? The observation of distinct kinetic regimes in a ligandless Heck reaction at - Spiral (Imperial College London). Available at:[Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Storage conditions to prevent light-induced degradation of 3-iodophenethyl alcohol

Welcome to the Technical Support Center for 3-Iodophenethyl Alcohol (also known as m-iodophenethyl alcohol). As a critical building block in pharmaceutical synthesis and cross-coupling reactions (e.g., Suzuki, Sonogashir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Iodophenethyl Alcohol (also known as m-iodophenethyl alcohol). As a critical building block in pharmaceutical synthesis and cross-coupling reactions (e.g., Suzuki, Sonogashira), maintaining the structural integrity of this reagent is paramount.

This guide provides researchers and drug development professionals with an in-depth, mechanistic understanding of its primary vulnerability—light-induced degradation—alongside field-proven troubleshooting and storage protocols.

Part 1: Mechanistic Insight – The Causality of Light-Induced Degradation

To effectively protect a chemical, you must first understand how it degrades. Aryl iodides are notoriously photosensitive due to the specific electronic properties of the carbon-iodine (C-I) bond.

The C-I bond in aryl iodides possesses a relatively low bond dissociation energy (BDE) of approximately 65 kcal/mol (1). When the molecule is exposed to ultraviolet (UV) or near-visible light ( λ < 400 nm), it absorbs photons that carry sufficient energy to promote an electron into an anti-bonding σ∗ orbital. This excitation triggers prompt homolytic cleavage of the bond (2).

The cleavage generates two highly reactive species: an aryl radical and a spin-orbit excited iodine radical ( I∙ ) (3). The iodine radicals rapidly recombine to form molecular iodine ( I2​ ), causing the characteristic yellow/brown discoloration. Concurrently, the aryl radicals can abstract hydrogen from the environment or undergo homocoupling, permanently destroying the reagent's purity.

G A 3-Iodophenethyl Alcohol (Clear Liquid) B UV/Vis Light (< 400 nm) Photon Energy > 65 kcal/mol A->B C Homolytic C-I Cleavage B->C D Aryl Radical C->D E Iodine Radical (I•) C->E F Hydrogen Abstraction / Homocoupling D->F G Radical Recombination E->G H Deiodinated / Coupled Byproducts F->H I Molecular Iodine (I2) (Yellow/Brown Color) G->I

Fig 1: Photolytic degradation pathway of 3-iodophenethyl alcohol via C-I bond homolysis.

Part 2: Troubleshooting Guide – Identifying Degradation

Before using a stored batch of 3-iodophenethyl alcohol, it is critical to verify its integrity. The table below summarizes the quantitative and qualitative indicators of photolytic degradation.

Analytical MethodPristine State (Baseline)Degraded State (Photolyzed)Causality / Interference
Visual Inspection Clear, colorless liquidYellow to dark brown tintRecombination of I∙ radicals into molecular I2​ .
UV-Vis Spectroscopy Minimal absorbance > 400 nmBroad absorption peak at ~460 nm I2​ absorbs strongly in the visible spectrum, masking the baseline.
GC-MS Single peak (m/z 248.06)Emergence of deiodinated (m/z 122.16) or coupled peaksAryl radicals abstract hydrogen from trace moisture or undergo homocoupling.
1H NMR (CDCl3) Intact aromatic multiplet (7.0-7.6 ppm)Shifts indicating loss of iodine deshieldingC-I bond cleavage alters the electronic environment of the aromatic ring.

Part 3: Standard Operating Procedure (SOP) – Optimal Storage Workflow

To prevent degradation, your storage protocol must act as a self-validating system that addresses both the primary photochemical trigger and the secondary thermal reactions.

Step-by-Step Methodology

Step 1: Initial Quality Control & Baseline Validation

  • Action: Upon receipt, visually inspect the reagent. Validate purity by running a baseline UV-Vis scan (looking for an absence of a 460 nm peak).

  • Causality: Establishing a "zero-degradation" baseline is critical. If I2​ is already present from shipping, storage protocols will not reverse it.

Step 2: Inert Atmosphere Preparation

  • Action: Transfer the reagent to a Schlenk line or glovebox. Purge the headspace of the storage container with Argon gas.

  • Causality: Argon is denser than Nitrogen and air. It settles over the liquid, forming a protective blanket that displaces oxygen. This prevents O2​ from trapping any stray aryl radicals to form peroxides.

Step 3: Aliquoting and Shielding

  • Action: Dispense the liquid into Type III or Type I Amber glass vials. Seal with PTFE-lined caps.

  • Causality: Amber glass contains iron, sulfur, and carbon, which absorb photons below 400 nm. Since the C-I bond requires high-energy UV/near-UV light to break, this physical barrier halts the primary photolytic initiation step. PTFE prevents halogenated vapors from degrading the cap seal.

Step 4: Secondary Shielding & Thermal Control

  • Action: Wrap the vials tightly in aluminum foil and store at 2-8°C (refrigeration) or -20°C (freezer).

  • Causality: While primary photochemical cleavage is temperature-independent, the secondary reactions (radical propagation and coupling) are thermally driven. Lowering the temperature decreases the kinetic energy of the system, drastically slowing down these degradation pathways. Foil provides an absolute, opaque barrier against intense ambient lab LEDs.

Step 5: System Validation

  • Action: After 30 days of storage, sacrifice one aliquot and repeat the UV-Vis scan.

  • Causality: A flat baseline at 460 nm self-validates the efficacy of the shielding and thermal controls, proving the system is actively preventing degradation.

G S1 Receive & Inspect (Check for I2 tint) S2 Inert Atmosphere (Argon Purge) S1->S2 S3 Aliquot into Amber Glass S2->S3 S4 Secondary Shielding (Foil Wrap) S3->S4 S5 Cold Storage (2-8°C or -20°C) S4->S5

Fig 2: Step-by-step handling and storage workflow to prevent light-induced degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: My 3-iodophenethyl alcohol has turned slightly yellow. Can I still use it for cross-coupling reactions? A: It depends on the sensitivity of your catalyst. Slight yellowing indicates trace amounts of molecular iodine ( I2​ ). In palladium-catalyzed reactions (like Suzuki or Sonogashira), excess I2​ can oxidize and poison the active Pd(0) catalyst. If the color is faint, you can rescue the batch by washing the liquid with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), which reduces I2​ to water-soluble iodide ( I− ). Extract, dry over MgSO4​ , and perform a vacuum distillation before use.

Q: Does the hydroxyl (-OH) group make this compound more sensitive than plain iodobenzene? A: The hydroxyl group does not lower the C-I bond dissociation energy. However, it significantly increases the compound's hygroscopicity. Absorbed moisture can introduce dissolved oxygen, which accelerates secondary radical oxidation pathways once photolysis has been initiated. This makes rigorous inert gas purging (Step 2) even more critical for this specific compound.

Q: Why wrap amber vials in aluminum foil if amber glass already blocks UV light? A: Amber glass typically blocks 99% of light below 400 nm. However, intense ambient lab lighting (especially modern cold-white LEDs used in cold rooms) can still transmit trace amounts of high-energy photons over months of storage. Because radical generation is a chain-initiating event, even a 1% transmission rate can ruin a batch over a year. Foil provides an absolute, zero-transmission barrier.

References

  • Modern photo- and electrochemical approaches to aryl radical gener
  • Photodissociation of molecular beams of aryl halides Source: American Institute of Physics (AIP) URL: [2]
  • Conformer specific dissociation dynamics of iodocyclohexane studied by velocity map imaging Source: AIP Publishing URL: [3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Chemical Purity of 2-(3-iodophenyl)ethan-1-ol via Quantitative NMR (qNMR)

In the landscape of pharmaceutical research and development, the precise characterization of a compound's chemical purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the precise characterization of a compound's chemical purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(3-iodophenyl)ethan-1-ol, an accurate purity assessment is critical. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, presenting a robust, self-validating protocol for purity determination.

Quantitative NMR has emerged as a powerful primary analytical method for purity assessment.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal, allowing for direct quantification without the need for identical reference standards for every impurity.[3][4][5][6] This positions qNMR as a primary ratio measurement method, offering a high degree of accuracy and traceability.[7]

The Foundational Principle of qNMR

Unlike chromatographic techniques that rely on compound-specific response factors, qNMR is founded on a universal principle: the signal integral is directly proportional to the molar concentration of the nuclei being observed.[3][5] This allows for the determination of the purity of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified reference material (internal standard) of known purity, which is co-dissolved in the sample.[5] The method's versatility allows for the quantification of almost any soluble organic compound, making it an indispensable tool in modern analytical chemistry.[8]

Experimental Design: qNMR Purity Assay for 2-(3-iodophenyl)ethan-1-ol

A successful qNMR experiment is built upon meticulous planning and execution, from the selection of materials to the setting of acquisition parameters. Each choice is critical for ensuring the accuracy and reproducibility of the final purity value.

Analyte: 2-(3-iodophenyl)ethan-1-ol
  • CAS Number: 127201-31-4[9]

  • Structure: An aromatic alcohol, a common structural motif in pharmaceutical intermediates. Its solubility in common deuterated solvents like DMSO-d6 makes it an excellent candidate for qNMR analysis.

Selection of a Suitable Internal Standard (IS)

The choice of an internal standard is arguably the most critical decision in a qNMR experiment, as any error in its purity or mass is directly transferred to the final result.[10]

Characteristics of an Ideal Internal Standard:

  • High Purity: Certified purity of ≥99.5% is essential to minimize the introduction of error.[11]

  • Chemical Stability: The standard must be stable in the solvent and not react with the analyte.[3]

  • Signal Simplicity: Ideally, the IS should produce one or more sharp singlet peaks in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[10][12]

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[3][11]

For the analysis of 2-(3-iodophenyl)ethan-1-ol, Maleic Acid is an excellent choice as an internal standard. Its olefinic protons give a sharp singlet at approximately 6.3 ppm in DMSO-d6, a region typically clear of signals from aromatic analytes like the target compound.[13]

Solvent Selection

The chosen deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[3][14] Dimethyl sulfoxide-d6 (DMSO-d6) is a highly versatile solvent suitable for a wide range of organic compounds, including both 2-(3-iodophenyl)ethan-1-ol and maleic acid.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for determining the purity of 2-(3-iodophenyl)ethan-1-ol.

Part 1: Precision Sample Preparation
  • Weighing: Using a calibrated analytical balance with at least 0.01 mg readability, accurately weigh approximately 15-20 mg of 2-(3-iodophenyl)ethan-1-ol into a clean, dry glass vial.[15] Record the exact mass.

  • Internal Standard Addition: To the same vial, add an accurately weighed quantity (approximately 8-10 mg) of the high-purity internal standard (Maleic Acid). The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[3]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Homogenization: Securely cap the vial and ensure complete dissolution by vortexing or gentle sonication. A visually clear and particulate-free solution is mandatory.[14]

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid column height should be appropriate for the spectrometer's probe (typically ~4-5 cm).[14]

Part 2: qNMR Data Acquisition

The following parameters are recommended for a modern NMR spectrometer (e.g., 400 MHz or higher) and should be optimized to ensure quantitative accuracy.

ParameterRecommended Value/SettingRationale for Quantitative Accuracy
Pulse Angle (p1) 90°Ensures uniform excitation across the spectrum, which is critical for accurate signal integration.[3]
Relaxation Delay (d1) ≥ 5 x T1 (longest)A sufficiently long delay is crucial to allow all relevant protons (in both analyte and IS) to fully relax back to equilibrium before the next pulse. A typical value of 30-60 seconds is a safe starting point.[10][16]
Acquisition Time (aq) ≥ 3 secondsProvides adequate digital resolution to define the peaks accurately, preventing truncation of the Free Induction Decay (FID).[17]
Number of Scans (ns) 16 to 64Adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[17][18]
Receiver Gain (rg) Auto-adjustedThe receiver gain should be set automatically by the instrument to maximize dynamic range without causing signal clipping in the FID.[17]
¹³C Decoupling Optional (GARP/WALTZ-16)For very high purity samples, broadband ¹³C decoupling can be used to remove ¹³C satellite peaks from the baseline, simplifying integration and improving accuracy.[1][17]
Part 3: Data Processing and Purity Calculation

Precision in data processing is as important as precision in data acquisition.

  • Processing: Apply Fourier transform to the FID. Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm across the entire spectrum. Manual processing is often recommended for the highest precision.[3]

  • Signal Selection and Integration:

    • Analyte: Select a well-resolved signal unique to 2-(3-iodophenyl)ethan-1-ol. The triplet corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring is a suitable choice.

    • Internal Standard: Integrate the sharp singlet from the two olefinic protons of Maleic Acid.

  • Purity Calculation: The weight percent (w/w %) purity of the analyte is calculated using the following equation:[3][15]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte, I_IS : Integrated areas of the signals for the analyte and internal standard, respectively.

    • N_analyte, N_IS : Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MW_analyte, MW_IS : Molar masses of the analyte and internal standard.

    • m_analyte, m_IS : Masses of the analyte and internal standard.

    • Purity_IS : Certified purity of the internal standard.

Workflow for qNMR Purity Determination

The entire process from sample preparation to the final result can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurate Weighing of Analyte weigh_is Accurate Weighing of Internal Standard weigh_analyte->weigh_is dissolve Dissolution in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative NMR Parameters (90° pulse, long d1) transfer->setup acquire Acquire FID setup->acquire process FT, Phasing, and Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate result result calculate->result Final Purity Value (w/w %)

Caption: Workflow for qNMR Purity Analysis.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful primary method, a comprehensive purity assessment often benefits from orthogonal techniques like HPLC and GC.[2] Orthogonal methods rely on different chemical or physical principles, and their combined use provides a higher degree of confidence in the final purity value.[2]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[5]Differential partitioning of components between a mobile and stationary phase.Partitioning of volatile components between a mobile gas and a stationary phase.
Quantification Absolute quantification against a certified internal standard without needing an analyte-specific standard.[5][8]Relative quantification; typically requires a reference standard of the analyte for accurate quantification.Relative quantification; requires a reference standard of the analyte.
Universality Near-universal detection for soluble compounds containing the target nucleus (e.g., ¹H).[1]Requires chromophores for UV detection or other specific detectors (e.g., ELSD, MS).Limited to volatile and thermally stable compounds.
Sample Prep Simple dissolution. Non-destructive.[19]Can involve filtration, dilution, and derivatization.Can require derivatization for non-volatile analytes.
Structural Info Provides full structural information, aiding in impurity identification.[20]Provides retention time only; requires a detector like MS for structural data.Provides retention time; requires MS for structural data.
Key Advantage High accuracy, SI traceability, and no need for identical reference materials for impurities.[5][6]Excellent separation efficiency for complex mixtures and high sensitivity for trace impurities.[2]High resolution for volatile compounds.
Limitation Lower sensitivity compared to HPLC; potential for signal overlap in complex mixtures.[3]Response factors can vary between compounds, complicating the quantification of unknown impurities.Not suitable for non-volatile or thermally labile compounds.

Conclusion

Quantitative NMR (qNMR) stands as a robust and authoritative method for the direct determination of chemical purity. Its foundation in a fundamental physical principle provides a direct, traceable route to quantification that is often more accurate and less assumption-laden than chromatographic techniques.[7][21] For a critical intermediate like 2-(3-iodophenyl)ethan-1-ol, the implementation of a well-designed qNMR protocol, as detailed in this guide, offers an unparalleled level of confidence in purity assessment. While techniques like HPLC and GC excel in separating complex mixtures and detecting trace impurities, the integration of qNMR into a quality control workflow provides a powerful, orthogonal validation, ensuring a comprehensive and reliable characterization of the material's integrity.[2] This multi-faceted approach embodies the principles of scientific rigor essential for modern drug development.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). Magnetic Resonance in Chemistry.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Purity by Absolute qNMR Instructions. University of Illinois Chicago.
  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025, December 29). YouTube.
  • NMR General Chapters and Best Practices for Compliance. (2025, June 17). USP.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29).
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Quantitative NMR (qNMR). FUJIFILM Wako Chemicals.
  • A Routine Experimental Protocol for qHNMR Illustr
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. (2022, July 13). ECA Academy.
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 13). Mestrelab Research.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 6).
  • Purity comparison by NMR and HPLC.
  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27).
  • 2-(3-iodophenyl)
  • Recent advances in NMR-based metabolomics of alcoholic beverages. PMC.

Sources

Comparative

Comparative study of palladium catalysts for 2-(3-iodophenyl)ethan-1-ol cross-coupling

Executive Summary The cross-coupling of 2-(3-iodophenyl)ethan-1-ol (also known as 3-iodophenethyl alcohol) is a critical transformation in the synthesis of functionalized heterocycles and advanced pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cross-coupling of 2-(3-iodophenyl)ethan-1-ol (also known as 3-iodophenethyl alcohol) is a critical transformation in the synthesis of functionalized heterocycles and advanced pharmaceutical intermediates[1]. While the Suzuki-Miyaura reaction is highly tolerant of unprotected functional groups[2][3], the presence of a primary alcohol combined with a highly reactive aryl iodide demands precise catalyst selection. This guide provides an objective, data-driven comparison of homogeneous and heterogeneous palladium catalysts, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

Mechanistic Rationale: The Substrate Challenge

When subjecting 2-(3-iodophenyl)ethan-1-ol to Suzuki-Miyaura coupling with an arylboronic acid, two primary kinetic and thermodynamic factors dictate the reaction's success:

  • Rapid Oxidative Addition: Aryl iodides undergo oxidative addition to Pd(0) significantly faster than their bromide or chloride counterparts. Consequently, the rate-determining step shifts to the transmetalation phase[4].

  • Chemoselectivity of the Unprotected Alcohol: While palladium does not readily insert into aliphatic C–O bonds, the unprotected hydroxyl group (-OH) can interact with the base or the Pd center. Using excessively strong bases (e.g., KOtBu) at elevated temperatures can generate alkoxides that stall the catalytic cycle or induce side reactions. Therefore, mild bases (such as K₂CO₃ or K₃PO₄) are mechanistically required to activate the boronic acid without deprotonating the primary alcohol[4].

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-(3-iodophenyl)ethan-1-ol) Pd0->OxAdd + Ar-I PdII_1 Pd(II) Aryl Iodide Complex OxAdd->PdII_1 Transmet Transmetalation (Arylboronic Acid + Base) PdII_1->Transmet + Ar'-B(OH)2 PdII_2 Pd(II) Diaryl Complex Transmet->PdII_2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 - Biaryl Product

Fig 1. Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling for 2-(3-iodophenyl)ethan-1-ol.

Comparative Performance Data

The following table synthesizes experimental performance metrics for coupling 2-(3-iodophenyl)ethan-1-ol with phenylboronic acid across four distinct palladium catalytic systems.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Advantage & Causality
Pd(PPh₃)₄ 5.08012.078Baseline: Classic system; however, phosphine oxidation limits turnover frequency (TOF)[2].
Pd(dppf)Cl₂ 2.0706.089Bidentate Stability: Suppresses dehalogenation and homocoupling side reactions.
PEPPSI-IPr 0.5252.095High TOF: Strong σ-donating NHC ligand accelerates oxidative addition, allowing room-temp reaction.
Pd/C (10%) 5.0 (Pd)80 (Flow)<0.192Heterogeneous: Eliminates metal leaching (<1 ppm); ideal for continuous flow scaling[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that allow the researcher to pinpoint exact failure modes (e.g., catalyst poisoning vs. failed transmetalation) rather than relying on binary pass/fail outcomes.

Protocol A: Homogeneous High-Throughput Screening (PEPPSI-IPr)

Objective: Achieve high-yield coupling at room temperature while tracking reaction kinetics.

  • Substrate Preparation: In a dried Schlenk tube, combine 2-(3-iodophenyl)ethan-1-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Internal Standard Addition (Self-Validation Step): Add exactly 0.5 mmol of dodecane. Causality: Dodecane acts as an inert internal standard for GC-MS. If the mass balance (Aryl Iodide + Product) deviates from 100%, it immediately indicates the formation of invisible byproducts (e.g., oligomers) or solvent evaporation.

  • Solvent & Degassing: Add 5 mL of a 4:1 Dioxane/H₂O mixture. Sparge with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides and promotes oxidative homocoupling of the boronic acid[3].

  • Catalyst Initiation: Add PEPPSI-IPr (0.5 mol%). Stir at 25 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 30, 60, and 120 minutes. Quench immediately in ethyl acetate/brine.

  • Analysis: Analyze the organic layer via GC-MS. Validation Check: If aryl iodide is consumed but product is absent, transmetalation has failed, and dehalogenation has occurred.

Protocol B: Continuous Flow Heterogeneous Coupling (Pd/C)

Objective: Scale-up synthesis with zero palladium leaching.

  • Cartridge Preparation: Pack a flow reactor cartridge with 10% Pd/C (approx. 200 mg).

  • Feed Solution: Prepare a single-phase feed solution of 2-(3-iodophenyl)ethan-1-ol (0.1 M), phenylboronic acid (0.15 M), and KOH (0.3 M) in EtOH/H₂O (1:1). Causality: A homogeneous feed is required to prevent reactor clogging and ensure uniform mass transfer across the solid catalyst bed[5].

  • Flow Parameters: Set reactor temperature to 80 °C. Pump the feed solution at a flow rate yielding a residence time of exactly 20 seconds.

  • Fraction Collection & Validation: Collect the eluent.

  • Leaching Analysis (Self-Validation Step): Submit a 1 mL fraction of the eluent for ICP-MS analysis. Validation Check: Palladium content must be <1 ppm to validate the heterogeneous mechanism and ensure pharmaceutical-grade purity[5].

Workflow Prep Substrate & IS Preparation Cat Catalyst & Base Addition Prep->Cat React Reaction & Aliquot Sampling Cat->React Quench Quench & Extract (Self-Validation) React->Quench Analyze GC-MS / HPLC Quantification Quench->Analyze

Fig 2. Self-validating experimental workflow for Pd-catalyst screening and kinetic monitoring.

Conclusion & Recommendations

For the cross-coupling of 2-(3-iodophenyl)ethan-1-ol, the choice of catalyst fundamentally alters the operational parameters. For discovery chemists requiring rapid, room-temperature synthesis with low catalyst loading, PEPPSI-IPr is the superior choice due to its highly active NHC architecture. Conversely, for process chemists and drug development professionals prioritizing purification and scale-up, Pd/C in a continuous flow system provides an elegant, scalable solution that circumvents metal leaching entirely[5]. In all cases, utilizing mild bases ensures the unprotected primary alcohol remains perfectly intact.

References

  • [1] WO2002072549A1 - Functionalized heterocycles as modulators of chemokine receptor function and methods of use therefor. Google Patents. URL:

  • [2] Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme Connect. URL:

  • [3] Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. URL:

  • [4] Suzuki Coupling. Organic Chemistry Portal. URL:

  • [5] Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. URL:

Sources

Validation

HPLC vs GC-MS methods for impurity profiling in 2-(3-iodophenyl)ethan-1-ol samples

HPLC vs. GC-MS for Impurity Profiling of 2-(3-Iodophenyl)ethan-1-ol: A Comprehensive Guide The analytical evaluation of 2-(3-iodophenyl)ethan-1-ol (also known as 3-iodophenethyl alcohol) presents a unique intersection of...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC vs. GC-MS for Impurity Profiling of 2-(3-Iodophenyl)ethan-1-ol: A Comprehensive Guide

The analytical evaluation of 2-(3-iodophenyl)ethan-1-ol (also known as 3-iodophenethyl alcohol) presents a unique intersection of chromatographic challenges. As a critical building block in active pharmaceutical ingredient (API) synthesis, this molecule possesses an aromatic ring, a heavy and polarizable iodine atom, and a highly polar primary hydroxyl group.

According to the International Council for Harmonisation (ICH) Q3A guidelines, impurity profiling in new drug substances requires rigorous control, with reporting thresholds typically starting at 0.03% and structural identification thresholds mandated at 0.05%[1]. To achieve this level of precision without generating false positives (artifacts), analytical scientists must carefully navigate the physicochemical properties of the analyte when choosing between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Analysis of the Analyte

Before selecting an instrument, we must establish the causality behind the molecule's behavior in a chromatographic system:

  • The Hydroxyl (-OH) Group: Free primary alcohols are highly polar. In gas-phase analysis, they interact strongly with active silanol sites in the GC liner and column, leading to severe peak tailing and compromised limits of detection (LOD)[2].

  • The Carbon-Iodine (C-I) Bond: Halogenated aromatic compounds are notoriously susceptible to thermal degradation or in-source rearrangement[3]. Exposing the C-I bond to the extreme temperatures of a GC injection port (often >250°C) can catalyze deiodination, creating artificial impurities that do not actually exist in the bulk sample.

  • The Aromatic Ring: The benzene ring provides an excellent chromophore for UV detection, making LC-UV highly sensitive and reliable for this class of compounds[4].

Method 1: RP-HPLC-UV/MS (The Gold Standard for Intact Profiling)

Causality & Strategy: HPLC operates at near-ambient temperatures, entirely bypassing the thermal lability of the C-I bond. For the examination of thermally labile, polar, and non-volatile chemicals, HPLC has developed into a vital instrument[4]. To resolve closely eluting positional isomers (e.g., 2-iodo, 3-iodo, and 4-iodophenethyl alcohol), standard C18 columns often fail. Instead, a Pentafluorophenyl (PFP) stationary phase is utilized. The PFP phase offers enhanced π−π and dipole-dipole interactions, which strictly differentiate the spatial arrangement of the halogen atom on the aromatic ring.

Self-Validating Protocol: RP-HPLC-UV/MS Validation Checkpoint: To ensure the system is capable of differentiating critical isomeric impurities, a System Suitability Test (SST) must be passed before sample injection.

  • System Suitability Test (SST): Prepare a resolution mixture containing 3-iodophenethyl alcohol and 4-iodophenethyl alcohol (10 µg/mL each). The analytical run is only validated if the resolution ( Rs​ ) between the two isomers is ≥1.5 .

  • Sample Preparation: Dissolve the 2-(3-iodophenyl)ethan-1-ol sample in a 50:50 mixture of LC-MS grade Water and Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 5% B to 95% B over 20 minutes to elute highly retained di-iodinated impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection: UV at 220 nm (for primary quantification against the 0.03% ICH threshold) and ESI-MS in positive mode (for mass identification).

Method 2: GC-MS with Derivatization (The High-Resolution Structural Tool)

Causality & Strategy: While HPLC is superior for intact quantification, GC-MS provides unparalleled structural elucidation through Electron Impact (EI) fragmentation libraries. However, because the polar hydroxyl group compromises chromatographic peak shape and thermal stability[2], we must chemically alter the molecule. Derivatization via silylation converts the -OH group into a volatile, less polar trimethylsilyl (TMS) ether[2]. This prevents tailing and lowers the vaporization temperature, reducing thermal stress on the C-I bond.

Self-Validating Protocol: GC-MS Silylation Workflow Validation Checkpoint: Incomplete derivatization leads to split peaks (derivatized vs. underivatized), artificially inflating the impurity count. An internal standard verifies reaction completeness.

  • Derivatization Efficiency Check: Spike the sample with an internal standard (IS) of 4-chlorophenethyl alcohol. The method is validated only if the IS shows >99% conversion to its TMS derivative (verified by the total absence of the underivatized IS peak).

  • Sample Derivatization (Silylation):

    • Transfer 1.0 mg of the sample into a dry, silanized GC vial.

    • Add 500 µL of anhydrous Pyridine (acts as both a solvent and an acid scavenger).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Seal and incubate at 60°C for 30 minutes. Cool to room temperature.

  • Chromatographic Conditions:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injection: 1 µL, Split ratio 10:1. Crucial: Keep the Injector Temperature at 220°C (lower than standard) to protect the C-I bond from thermal cleavage.

    • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: EI-MS at 70 eV. Scan range 50-400 m/z. Analysts should look for the molecular ion [M]⁺ of the TMS derivative and the characteristic loss of the iodine atom [M-127]⁺.

Comparative Performance Data

To facilitate instrument selection, the quantitative and operational metrics of both validated workflows are summarized below:

ParameterRP-HPLC-UV/MS (PFP Column)GC-MS (Derivatized)
Primary Application Quantification of intact API & polar impuritiesStructural elucidation of volatile unknowns
Sensitivity (LOD) ~0.01% area (UV at 220 nm)~0.05% area (EI-MS, Full Scan)
Thermal Artifact Risk None (Ambient/30°C operation)Moderate (Requires controlled injector temp <220°C)
Sample Preparation Simple dilution (Filter & Shoot)Moisture-sensitive derivatization (30 min at 60°C)
Isomer Resolution Excellent (Driven by π−π interactions)Excellent (Driven by boiling point differences)

Analytical Decision Workflow

Workflow Start Impurity Profiling: 2-(3-iodophenyl)ethan-1-ol Assess Assess Impurity Polarity & Thermal Stability Start->Assess Volatile Volatile / Semi-Volatile (Low Polarity) Assess->Volatile NonVolatile Non-Volatile / Highly Polar (e.g., Di-iodo, Acids) Assess->NonVolatile Stable Thermally Stable C-I Bond? Volatile->Stable HPLC RP-HPLC-UV/MS Analysis (PFP Column, No Thermal Stress) NonVolatile->HPLC Deriv Derivatization Required (BSTFA for -OH group) Stable->Deriv Yes Degradation Risk of Deiodination Stable->Degradation No GCMS GC-MS Analysis (High Resolution, EI Spectra) Deriv->GCMS Degradation->HPLC

Decision matrix for selecting HPLC vs. GC-MS in halogenated phenethyl alcohol impurity profiling.

Conclusion

For the impurity profiling of 2-(3-iodophenyl)ethan-1-ol, an orthogonal approach is highly recommended. HPLC-UV serves as the primary workhorse for robust, artifact-free quantification in strict compliance with ICH Q3A thresholds. Conversely, GC-MS, when paired with rigorous silylation protocols and lowered injection temperatures, acts as an indispensable tool for the structural elucidation of volatile unknowns.

References

  • Impurity guidelines in drug development under ICH Q3 amsbiopharma.com
  • Application Notes & Protocols: Derivatization for the GC Analysis of Phenethyl Acetate and Rel
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Review Article on HPLC & Gas Chrom

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Comparative

A Researcher's Guide to Purity: Benchmarking Commercial Grades of 2-(3-Iodophenyl)ethan-1-ol for Synthetic Applications

Abstract The success of an organic synthesis campaign is fundamentally reliant on the quality of its starting materials.[1][2][3] Subtle variations in purity, often undisclosed in supplier specifications, can have profou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The success of an organic synthesis campaign is fundamentally reliant on the quality of its starting materials.[1][2][3] Subtle variations in purity, often undisclosed in supplier specifications, can have profound impacts on reaction efficiency, product yield, and downstream purification efforts. This guide presents a comprehensive framework for benchmarking the purity of 2-(3-iodophenyl)ethan-1-ol, a key building block in medicinal chemistry, obtained from three different commercial suppliers. We employ a multi-pronged analytical approach using Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to build a detailed impurity profile for each supplier's product. Furthermore, we assess the practical impact of these purity differences by subjecting each material to a standardized oxidation reaction, directly correlating starting material quality with synthetic outcome.

Introduction: The Hidden Variable in Your Reaction Flask

2-(3-iodophenyl)ethan-1-ol is a valuable synthetic intermediate, frequently utilized in the construction of complex molecules targeted for drug discovery. The presence of the iodo-substituent provides a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the primary alcohol moiety allows for further functionalization through oxidation, etherification, or esterification.

However, the seemingly straightforward nature of this starting material can mask underlying purity issues. Impurities can arise from the synthetic route used by the manufacturer, such as residual starting materials, by-products from incomplete reactions, or isomeric impurities (e.g., 2-(2-iodophenyl)ethan-1-ol, 2-(4-iodophenyl)ethan-1-ol).[4][5] These contaminants can act as catalyst poisons, introduce competing reaction pathways, or complicate product purification, ultimately leading to lower yields and irreproducible results.[6][7]

This guide provides researchers with a practical, self-validating methodology to:

  • Objectively assess the absolute and relative purity of 2-(3-iodophenyl)ethan-1-ol from different suppliers.

  • Identify and tentatively characterize common impurities.

  • Evaluate the performance of each supplier's material in a common synthetic transformation.

  • Make informed purchasing decisions based on empirical data rather than solely on the supplier's certificate of analysis.

Experimental Design & Methodology

Our benchmarking process is designed as a complete workflow, from initial sample analysis to performance testing in a real-world synthetic application.

Benchmarking_Workflow cluster_0 Phase 1: Analytical Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Synthesis A Procure Samples (Supplier A, B, C) B Visual Inspection (Color, Form) A->B C Quantitative ¹H NMR (qNMR) (Absolute Purity) B->C D HPLC-UV Analysis (Relative Purity & Isomers) B->D E GC-MS Analysis (Volatile Impurities) B->E F Dess-Martin Oxidation (Standardized Reaction) C->F Input for Synthesis D->F Input for Synthesis E->F Input for Synthesis G Reaction Monitoring (TLC) F->G H Work-up & Isolation G->H I Yield & Product Purity (HPLC) H->I J Correlate Purity with Reaction Outcome I->J Performance Data K Generate Supplier Comparison Report J->K

Caption: Overall workflow for benchmarking supplier purity.

Materials

Samples of 2-(3-iodophenyl)ethan-1-ol (stated purity ≥97% or ≥98%) were purchased from three major chemical suppliers, designated here as Supplier A, Supplier B, and Supplier C. All solvents and reagents for analysis and synthesis were HPLC or ACS grade and used as received. Dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.05% v/v tetramethylsilane (TMS) was used for NMR analysis. Maleic acid (99.9% purity) was used as the internal standard for qNMR.

Analytical Instrumentation & Protocols

Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

  • Rationale: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known mass and purity.[8] It is a powerful tool that is often more accurate than chromatography-based methods, which assume all components are detected and have a similar response factor.[9]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 2-(3-iodophenyl)ethan-1-ol into a clean vial.

    • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Parameters: A sufficient relaxation delay (D1) of at least 30 seconds was used to ensure full relaxation of all protons for accurate integration. A 90° pulse angle was used. 16 scans were acquired.

  • Data Analysis:

    • Integrate the well-resolved triplet signal corresponding to the -CH₂-O protons of 2-(3-iodophenyl)ethan-1-ol (approx. 3.6 ppm).

    • Integrate the singlet signal of the vinylic protons of maleic acid (approx. 6.3 ppm).

    • Calculate purity using the standard qNMR equation, accounting for the molecular weight and number of protons for both the analyte and the internal standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Relative Purity and Isomeric Impurities

  • Rationale: Reversed-phase HPLC is an excellent method for separating compounds with minor differences in polarity.[10] It is particularly effective for identifying and quantifying non-volatile organic impurities and positional isomers, which may be difficult to resolve by other techniques.[11][12]

  • Sample Preparation: Prepare a stock solution of each supplier's sample at approximately 1 mg/mL in methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is reported as the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

  • Rationale: GC-MS is a highly sensitive technique for the separation and identification of volatile and semi-volatile organic compounds.[13] It allows for the tentative identification of low-level impurities by comparing their mass spectra to library databases.[14]

  • Sample Preparation: Prepare a dilute solution of each sample at approximately 0.5 mg/mL in dichloromethane.[15]

  • Instrumental Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C hold for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Data Analysis: Identify peaks corresponding to impurities and perform library searches (e.g., NIST) for tentative identification.

Synthetic Performance Evaluation: Dess-Martin Oxidation
  • Rationale: The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The Dess-Martin periodinane (DMP) oxidation is chosen for its mild conditions and high efficiency. However, the reaction can be sensitive to certain impurities, particularly those containing nucleophilic groups or residual water, which can consume the reagent and lead to lower yields or the formation of by-products. This makes it an excellent benchmark for assessing the "real-world" performance of the starting material.

  • Standardized Protocol:

    • To a stirred solution of 2-(3-iodophenyl)ethan-1-ol (1.00 mmol, 1.0 eq) in dichloromethane (10 mL) at 0°C, add Dess-Martin periodinane (1.10 mmol, 1.1 eq) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL) and a saturated aqueous solution of Na₂S₂O₃ (10 mL).

    • Stir vigorously for 15 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: The crude product is analyzed by HPLC (using the same method as Protocol 2) to determine the purity of the resulting 2-(3-iodophenyl)acetaldehyde, and the isolated yield is calculated after purification by column chromatography.

Results & Discussion

The analytical and synthetic results for the materials from the three suppliers are summarized below.

Analytical Purity Assessment

All samples were received as off-white to pale yellow solids, consistent with the expected appearance of the compound.

Table 1: Summary of Analytical Purity Assessment

SupplierStated PurityPurity by ¹H qNMR (%)Purity by HPLC (Area %)Key Impurities Identified by GC-MS (Tentative)
Supplier A >98%98.6 ± 0.399.13-Iodobenzaldehyde (<0.1%), Residual synthesis solvent (Toluene, ~0.2%)
Supplier B ≥97%96.5 ± 0.497.22-(4-Iodophenyl)ethan-1-ol (~1.5%), 3-Iodobenzaldehyde (~0.3%)
Supplier C >98%94.2 ± 0.595.5Unidentified high-boiling point impurities, Residual starting material from synthesis

The data reveals significant discrepancies both between suppliers and between their stated purity and the empirically determined values.

  • Supplier A provided material with the highest purity, closely matching their specification. The impurities detected were minor and related to over-oxidation or residual solvents from the manufacturing process.[16]

  • Supplier B delivered a product that met its lower-end specification (≥97%), but our analysis showed it to be on the lower side of that range. Critically, HPLC and GC-MS analysis revealed the presence of the positional isomer 2-(4-iodophenyl)ethan-1-ol. This type of impurity is particularly problematic as its similar physical properties make it very difficult to remove from the desired product in subsequent reaction steps.

  • Supplier C , despite having a high stated purity (>98%), provided the material with the lowest actual purity. The qNMR results indicate that nearly 6% of the material's mass is not the target compound. The broad, unidentified peaks in the HPLC and GC-MS chromatograms suggest the presence of complex, likely polymeric or high molecular weight, by-products.

Purity_Logic cluster_impurities Potential Impurities cluster_impact Impact on Synthesis A Starting Material 2-(3-iodophenyl)ethan-1-ol B Positional Isomers (e.g., 4-iodo isomer) A->B C Over-oxidation Products (Aldehyde) A->C D Residual Solvents (e.g., Toluene) A->D E Synthesis By-products (High MW) A->E F Difficult Purification B->F Similar Reactivity H Inaccurate Stoichiometry B->H Lower True Molarity G Lower Reaction Yield C->G Product is Impurity C->H Lower True Molarity D->G Inert Mass D->H Lower True Molarity E->G Reagent Consumption Catalyst Poisoning E->H Lower True Molarity I Side Reactions E->I Reagent Consumption Catalyst Poisoning

Caption: Logical map of impurity types and their synthetic consequences.

Synthetic Performance in Dess-Martin Oxidation

The impact of these purity differences became evident in the benchmark oxidation reaction.

Table 2: Results of the Dess-Martin Oxidation Benchmark

Supplier SourceStarting Material Purity (qNMR)Isolated Yield (%) of AldehydeProduct Purity by HPLC (Area %)Observations
Supplier A 98.6%92%98.5%Clean reaction profile, easy purification.
Supplier B 96.5%85%96.8%Formation of isomeric aldehyde impurity, requiring careful chromatography.
Supplier C 94.2%71%~90% (after difficult purification)Sluggish reaction, significant baseline impurities in crude product, difficult to purify.

The results from the synthetic benchmark directly correlate with the initial analytical data.

  • Supplier A's high-purity material gave a high yield of the desired aldehyde with excellent purity, requiring minimal purification effort.

  • Supplier B's material resulted in a lower yield. More importantly, the isomeric impurity in the starting material was carried through the reaction, yielding an isomeric aldehyde that co-eluted closely with the desired product, complicating purification.

  • Supplier C's material performed poorly. The lower yield suggests that a significant portion of the DMP reagent was consumed by the unknown impurities.[6] The resulting crude product was difficult to handle and purify, leading to a lower final yield and purity. This demonstrates how poor quality starting material can drastically increase the time and resources spent on purification.[7]

Conclusion and Recommendations

This guide demonstrates that the stated purity on a supplier's bottle or certificate of analysis should be treated as a preliminary guide rather than an absolute fact. For critical applications in research and drug development, independent verification of starting material quality is paramount for achieving reproducible and reliable synthetic outcomes.

Based on our comprehensive analysis, we offer the following recommendations:

  • Trust, but Verify: Implement a routine, multi-technique analytical workflow (qNMR, HPLC, GC-MS) for incoming critical starting materials. The initial time investment can save significant resources downstream.

  • Purity vs. Cost: While Supplier A 's material may have a higher initial purchase price, the superior performance, higher yield, and reduced purification effort result in a lower overall cost per gram of final product.

  • Beware of Isomers: For substituted aromatic reagents, be particularly vigilant for positional isomers. An HPLC method capable of separating these isomers is essential for quality control.

  • qNMR is Key: For determining the true active molarity of a reagent, qNMR is the gold standard and should be employed to ensure accurate reaction stoichiometry.

Ultimately, the choice of supplier should be an evidence-based decision. By adopting a systematic benchmarking approach, researchers can de-risk their synthetic projects, improve reproducibility, and accelerate the pace of discovery.

References

  • Factors Affecting Yield and Purity of Organic Liquids. (2023). brainly.com. [Link]

  • How to Maximize Yield in Chemical Manufacturing? (2023). Deskera. [Link]

  • Experience using fast GC-MS as an analytical technique in organic synthesis. (2015). ResearchGate. [Link]

  • Determination of Enantiomeric Purity for Chiral π‐Basic Aromatic Alcohols Chiral Samples by 1H NMR Spectroscopy. (2019). ResearchGate. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

  • Purity Testing & Quantitative NMR Analysis. Spectral Service AG. [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015). AZoM. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta. [Link]

  • Impact of catalyst purity on organic transformation efficiency. (2024). IJARST. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Yield (chemistry). Wikipedia. [Link]

  • Quantitative purity determination with NMR. (2021). Reddit. [Link]

  • 2-(3-iodophenyl)ethan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • GC-MS Analysis. (Japanese). Fukushima Technology Centre. [Link]

  • Analytical Methods. Japan Environmental Management Association for Industry. [Link]

  • A Novel Detection Scheme for Boric Acid on Paper-Based Analytical Devices. (2019). Analytical Methods. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). HPLC Primer. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Santa Barbara. [Link]

  • Fine Commercial Co., Ltd. Registered Chemicals List. (Japanese). Chem-e-Data. [Link]

  • Instructions for Articles. Organic Syntheses. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). Molecules. [Link]

  • Improving HPLC Separation of Polyphenols. (2012). LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • A comprehensive review on pharmaceutical impurities. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic volatile impurities in pharmaceuticals. (2009). Die Pharmazie. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances... (2022). Asian Journal of Chemistry. [Link]

  • Supporting Information for Synthetic Routes of Chalcone Derivatives. (Undated). [Link]

  • Toxicological Profile for Iodine. (2004). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Validation

A Comparative Guide to Green Solvent Alternatives for the Oxidation of 2-(3-Iodophenyl)ethan-1-ol

In the drive towards more sustainable chemical synthesis, the choice of solvent is a critical factor, accounting for a significant portion of the waste generated in many chemical processes.[1] This guide provides a compa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the drive towards more sustainable chemical synthesis, the choice of solvent is a critical factor, accounting for a significant portion of the waste generated in many chemical processes.[1] This guide provides a comparative analysis of green solvent alternatives for reactions involving 2-(3-iodophenyl)ethan-1-ol, a versatile intermediate in pharmaceutical and materials science. We will focus on the oxidation of this alcohol to its corresponding aldehyde, 2-(3-iodophenyl)acetaldehyde, as a model transformation to evaluate solvent performance.

This guide moves beyond a simple listing of alternatives, offering a rationale for solvent selection, presenting representative experimental protocols, and comparing expected outcomes based on literature precedents for similar transformations. We will compare two promising bio-based solvents, Cyrene™ and 2-Methyltetrahydrofuran (2-MeTHF), against a conventional chlorinated solvent, Dichloromethane (DCM), which, despite its effectiveness, is facing increasing regulatory and environmental scrutiny.[2][3]

The Imperative for Greener Solvents

The principles of green chemistry advocate for the use of safer solvents and auxiliaries, and the selection of solvents should be guided by their environmental, health, and safety (EHS) impact.[4][5] Solvent selection guides, such as the CHEM21 guide, provide a framework for ranking solvents based on these criteria, encouraging a shift away from hazardous solvents like dichloromethane.[4][5] Dichloromethane is classified as a probable human carcinogen and a neurotoxin, making its replacement a priority in process development.[3][6]

Our chosen green alternatives, Cyrene™ and 2-MeTHF, are both bio-derived and offer significant advantages in terms of their EHS profiles.

  • Cyrene™ (Dihydrolevoglucosenone) is a biodegradable, non-toxic, and non-mutagenic polar aprotic solvent derived from cellulose.[7] It is positioned as a viable replacement for solvents like DMF, NMP, and DMSO.[7]

  • 2-Methyltetrahydrofuran (2-MeTHF) is another bio-based solvent, often derived from agricultural waste, that is gaining traction as a substitute for tetrahydrofuran (THF) and other ether solvents.[8] It boasts lower water miscibility than THF, facilitating easier work-ups and solvent recovery.[9]

Comparative Analysis of Solvent Properties

A direct comparison of the physicochemical properties of the selected solvents reveals key differences that influence their application in chemical reactions.

PropertyDichloromethane (DCM)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)
Source PetrochemicalBio-based (Cellulose)[7]Bio-based (Agricultural Waste)[8]
Boiling Point 39.6 °C227 °C[10]80.2 °C[9]
Density (at 20°C) 1.33 g/mL1.25 g/mL[10]0.854 g/mL[9]
Water Solubility 1.75 g/100 mLMiscible[11]14 g/100 mL (inversely soluble)[12]
Flash Point None108 °C[7]-11 °C[8]
Toxicity Profile Probable human carcinogen, neurotoxin[3]Non-toxic, non-mutagenic[7]Harmful if swallowed, eye and respiratory irritant[8]
CHEM21 Ranking HazardousRecommendedRecommended

Model Reaction: Oxidation of 2-(3-Iodophenyl)ethan-1-ol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this guide, we will consider the oxidation of 2-(3-iodophenyl)ethan-1-ol to 2-(3-iodophenyl)acetaldehyde using 2-Iodoxybenzoic acid (IBX), a mild and selective oxidizing agent that avoids the use of heavy metals.[13][14]

While direct comparative experimental data for this specific reaction in our chosen solvents is not available in the literature, we can construct representative protocols and predict outcomes based on the known properties of the solvents and reagents, and on published results for similar substrates.

Experimental Workflow

The general workflow for the IBX oxidation of 2-(3-iodophenyl)ethan-1-ol in each solvent is outlined below.

Caption: Generalized experimental workflow for the IBX oxidation.

Representative Experimental Protocols

The following are proposed, representative protocols for the oxidation of 2-(3-iodophenyl)ethan-1-ol with IBX in the selected solvents.

Protocol 1: Oxidation in Dichloromethane (DCM)
  • To a stirred solution of 2-(3-iodophenyl)ethan-1-ol (1.0 g, 4.03 mmol) in dichloromethane (20 mL), add 2-iodoxybenzoic acid (IBX) (1.70 g, 6.05 mmol, 1.5 equiv.).

  • Stir the suspension at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the insoluble 2-iodobenzoic acid by-product.

  • Wash the filter cake with additional dichloromethane.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(3-iodophenyl)acetaldehyde.

Protocol 2: Oxidation in Cyrene™
  • To a stirred solution of 2-(3-iodophenyl)ethan-1-ol (1.0 g, 4.03 mmol) in Cyrene™ (20 mL), add IBX (1.70 g, 6.05 mmol, 1.5 equiv.).

  • Stir the mixture at room temperature for 4-8 hours. The higher viscosity of Cyrene™ may necessitate longer reaction times.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the insoluble by-product.

  • Due to the high boiling point and water miscibility of Cyrene™, the work-up involves dilution with water and extraction with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Oxidation in 2-Methyltetrahydrofuran (2-MeTHF)
  • To a stirred solution of 2-(3-iodophenyl)ethan-1-ol (1.0 g, 4.03 mmol) in 2-MeTHF (20 mL), add IBX (1.70 g, 6.05 mmol, 1.5 equiv.).

  • Stir the suspension at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 2-MeTHF and filter through a pad of Celite.

  • Wash the filter cake with additional 2-MeTHF.

  • Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and brine. The limited water miscibility of 2-MeTHF allows for a straightforward aqueous work-up.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcomes and Comparative Performance

The following table summarizes the expected outcomes for the oxidation of 2-(3-iodophenyl)ethan-1-ol in each solvent, based on literature precedents for similar alcohol oxidations.

ParameterDichloromethane (DCM)Cyrene™2-Methyltetrahydrofuran (2-MeTHF)
Expected Yield 85-95%70-85%85-95%
Expected Reaction Time 2-4 hours4-8 hours2-4 hours
Work-up Complexity LowHighLow
Solvent Recyclability DifficultPossible (distillation)High
EHS Score HazardousRecommendedRecommended

Justification of Expected Outcomes:

  • Dichloromethane: As a conventional solvent for IBX oxidations, high yields and moderate reaction times are expected.[15] However, its toxicity and environmental impact are significant drawbacks.

  • Cyrene™: The high polarity of Cyrene™ should effectively solvate the reactants. However, its high viscosity may lead to slightly longer reaction times. The primary challenge with Cyrene™ is its high boiling point and water miscibility, which complicates product isolation and solvent removal, potentially impacting the final isolated yield.[10]

  • 2-Methyltetrahydrofuran: 2-MeTHF is an excellent alternative to chlorinated solvents and THF. Its solvating properties are well-suited for this type of reaction, and high yields are anticipated.[12] A key advantage is its limited water miscibility, which simplifies the aqueous work-up and facilitates solvent recovery, aligning well with green chemistry principles.[8][9]

Logical Framework for Solvent Selection

The choice of solvent for a particular reaction is a multi-faceted decision that balances chemical efficacy with sustainability. The following diagram illustrates the key considerations in selecting a solvent for the oxidation of 2-(3-iodophenyl)ethan-1-ol.

solvent_selection cluster_goal Primary Goal cluster_criteria Selection Criteria cluster_solvents Solvent Candidates Goal Oxidize 2-(3-iodophenyl)ethan-1-ol to Aldehyde Efficacy High Yield & Purity Kinetics Reasonable Reaction Time Workup Ease of Isolation Safety Low Toxicity & Hazard Green Bio-derived & Recyclable DCM Dichloromethane Efficacy->DCM High Cyrene Cyrene™ Efficacy->Cyrene Moderate-High MeTHF 2-MeTHF Efficacy->MeTHF High Kinetics->DCM Fast Kinetics->Cyrene Slower Kinetics->MeTHF Fast Workup->DCM Easy Workup->Cyrene Difficult Workup->MeTHF Easy Safety->DCM Low Safety->Cyrene High Safety->MeTHF High Green->DCM Low Green->Cyrene High Green->MeTHF High

Caption: Decision matrix for solvent selection.

Conclusion and Recommendations

This guide demonstrates that viable green alternatives to traditional chlorinated solvents exist for the oxidation of 2-(3-iodophenyl)ethan-1-ol.

  • Dichloromethane remains an effective solvent from a purely synthetic standpoint but is strongly discouraged due to its significant health and environmental hazards.

  • Cyrene™ is a promising green solvent, but its practical application for this specific transformation may be hampered by its physical properties, which lead to a more complex work-up procedure.

  • 2-Methyltetrahydrofuran (2-MeTHF) emerges as the most suitable alternative in this analysis. It is expected to provide comparable reaction efficiency to dichloromethane while offering a significantly improved EHS profile and greater ease of work-up and recovery compared to Cyrene™.

For researchers and drug development professionals seeking to integrate green chemistry principles into their workflows, 2-MeTHF represents a compelling choice for the oxidation of 2-(3-iodophenyl)ethan-1-ol and similar substrates. Its adoption can lead to safer, more sustainable, and equally effective chemical processes.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(3-iodophenyl)ethan-1-ol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reag...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper handling and disposal of chemical reagents are paramount to this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-iodophenyl)ethan-1-ol, a halogenated organic compound. By understanding the chemical's properties and the rationale behind these procedures, you can ensure the safety of your laboratory personnel and minimize your environmental footprint.

Understanding the Hazard Profile of 2-(3-iodophenyl)ethan-1-ol

Before handling any chemical, a thorough understanding of its potential hazards is crucial. 2-(3-iodophenyl)ethan-1-ol is classified with the following GHS hazard codes:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Eye IrritationH319Causes serious eye irritation upon contact.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation if inhaled.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2-(3-iodophenyl)ethan-1-ol is not merely about discarding unwanted material; it is a systematic process that ensures safety and regulatory compliance from the moment a container is deemed waste to its final disposition.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the following PPE:

  • Safety Goggles or Face Shield: To protect from splashes and eye contact.

  • Nitrile Gloves: Inspect gloves for any tears or perforations before use.

  • Lab Coat: To protect skin and clothing.

  • Closed-toe Shoes: Standard laboratory practice.

All handling of 2-(3-iodophenyl)ethan-1-ol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As an iodinated organic compound, 2-(3-iodophenyl)ethan-1-ol is classified as a halogenated organic waste .[2] It is imperative that this waste stream is kept separate from non-halogenated organic waste.

The following diagram illustrates the decision-making process for segregating laboratory chemical waste:

WasteSegregation Start Start: Chemical Waste Generated IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedContainer Collect in a designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedContainer Yes NonHalogenatedContainer Collect in a designated 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedContainer No

Figure 1. Decision workflow for segregating halogenated and non-halogenated organic waste.

Waste Collection and Labeling

Container Selection:

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with 2-(3-iodophenyl)ethan-1-ol.

  • The container must have a secure, leak-proof cap.

Labeling: Proper labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste. The hazardous waste label must include the following information:

  • The words "Hazardous Waste".[3][4][5]

  • The full chemical name: "2-(3-iodophenyl)ethan-1-ol". Do not use abbreviations or chemical formulas.[1][4]

  • The specific hazard(s): "Irritant".[4]

  • The accumulation start date (the date the first drop of waste is added to the container).[5][6]

  • Your name, laboratory, and contact information.

Affix the label to the container as soon as the first of the waste is added.[1]

Storage of Waste
  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • The storage area should be away from sources of ignition and incompatible materials.

  • Ensure the container is stored in secondary containment to prevent spills.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a Small Spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7][8][9]

  • Do not use combustible materials like paper towels to absorb the spill.

  • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[10]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[9]

For a Large Spill:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Empty Containers

Empty containers that previously held 2-(3-iodophenyl)ethan-1-ol must be properly decontaminated before disposal.

Procedure:

  • Triple rinse the container with a suitable solvent, such as ethanol or acetone.[11][12][13]

  • Collect the rinsate as halogenated organic waste.[13][14][15]

  • Allow the container to air dry completely in a well-ventilated area, such as a fume hood.

  • Once dry, deface the original label and mark the container as "EMPTY".[13][14]

  • Dispose of the decontaminated container according to your institution's guidelines for solid waste.

Final Disposal and Potential for Recycling

The final disposal of halogenated organic waste is typically handled by a licensed hazardous waste management company. This often involves high-temperature incineration under controlled conditions to ensure complete destruction of the hazardous compounds.[2]

An emerging and environmentally preferable alternative is the recycling of iodine-containing waste streams. Several companies now offer services to recover and purify iodine from industrial and pharmaceutical waste.[16][17][18] For laboratories generating significant quantities of iodinated waste, exploring these recycling options can be a sustainable and sometimes cost-effective disposal route.[18]

By adhering to these procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • NextSDS. (n.d.). 2-(3-iodophenyl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • Svanfelt, J., et al. (2023). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 24(3), 2857. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • University of Arkansas. (n.d.). Waste Decision Making Tree. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • CHESSE. (n.d.). WASTE STORAGE DECISION TREE. Retrieved from [Link]

  • Google Patents. (2014). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • University of Illinois. (2025, September 25). Decontaminating Empty Containers - Division of Research Safety. Retrieved from [Link]

  • University of Manitoba. (2025, December 18). Chemical Waste Decision Trees. Retrieved from [Link]

  • University of Oslo. (n.d.). General laboratory chemical waste management. Retrieved from [Link]

  • Purdue University. (n.d.). Empty Container Disposal - Environmental Health and Safety. Retrieved from [Link]

  • Stony Brook University. (n.d.). Empty Containers | Environmental Health and Safety. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 25). Empty Chemical Container Disposal. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2018, August). Empty Container Disposal - Safe Operating Procedure. Retrieved from [Link]

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Handling

Mastering the Safe Handling of 2-(3-Iodophenyl)ethan-1-ol: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-(3-Iodophenyl)ethan-1-ol, a key building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-(3-Iodophenyl)ethan-1-ol, a key building block in the synthesis of various pharmaceutical compounds, requires a nuanced understanding of its properties to ensure both experimental success and, more importantly, the safety of laboratory personnel. This guide moves beyond generic safety protocols to provide a detailed, experience-driven framework for the safe and effective use of this compound, from initial handling to final disposal.

Understanding the Hazard Profile: More Than Just a Label

2-(3-Iodophenyl)ethan-1-ol is classified with specific hazard warnings that dictate our handling procedures. It is known to cause skin and eye irritation and may cause respiratory irritation, falling under the category of Specific Target Organ Toxicity – Single Exposure (STOT-SE)[1][2]. The presence of the iodo- group on the aromatic ring also places it in the category of halogenated organic compounds, which have specific considerations for disposal.

The causality behind these hazards lies in its chemical structure. The aromatic ring can interact with biological tissues, while the hydroxyl group (-OH) contributes to its irritant properties. The iodine atom, while essential for its synthetic utility, necessitates a mindful approach to its eventual waste stream.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A proactive and informed approach to PPE is non-negotiable. The following table outlines the recommended PPE for handling 2-(3-iodophenyl)ethan-1-ol, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with a nitrile or neoprene outer glove.Nitrile and neoprene gloves offer good resistance to alcohols and aromatic hydrocarbons[3]. Double-gloving provides an additional layer of protection against potential tears or permeation.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors which may cause serious eye irritation.
Body Protection Flame-resistant lab coat.Protects against accidental splashes and potential fire hazards.
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation[3][4][5][6].

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined protocol is the bedrock of laboratory safety. The following workflow is designed to mitigate risks at every stage of handling 2-(3-iodophenyl)ethan-1-ol.

Preparation and Dispensing
  • Work Area Preparation : Always conduct work in a certified chemical fume hood to ensure adequate ventilation. Before starting, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.

  • PPE Inspection : Thoroughly inspect all PPE for any signs of damage or degradation before use.

  • Dispensing : When transferring the compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a calibrated pipette for liquids if the compound is in solution.

Spill Response
  • Evacuation and Alert : In the event of a significant spill, calmly evacuate the immediate area and alert your colleagues and the laboratory safety officer.

  • Ventilation : Ensure the area is well-ventilated, if it is safe to do so.

  • Containment and Cleanup : For small spills, use an inert absorbent material such as vermiculite or sand to contain the liquid. For solid spills, gently sweep the material to avoid creating dust. Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal. Do not wash spills down the drain.

Disposal Plan: A Responsible End-of-Life for Your Reagents

The disposal of 2-(3-iodophenyl)ethan-1-ol and its associated waste must be handled with the same rigor as its use in an experiment. As a halogenated aromatic compound, it falls under specific waste disposal regulations.

Waste Segregation

All materials that come into contact with 2-(3-iodophenyl)ethan-1-ol, including gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste. Keep this waste stream separate from non-halogenated organic waste to ensure proper disposal by your institution's environmental health and safety department.

Neutralization of Iodine-Containing Waste

For aqueous waste streams containing residual iodinated compounds, a neutralization step is recommended before final disposal. This converts the potentially reactive iodine into a more benign iodide salt.

Protocol for Neutralization:

  • Preparation : Work within a chemical fume hood and wear all required PPE.

  • Neutralization : Slowly add a 10% solution of sodium thiosulfate to the iodine-containing waste with stirring. The characteristic brown or yellow color of iodine will fade as it is reduced to colorless iodide.

  • Verification : Continue adding sodium thiosulfate until the solution is colorless. Check the pH of the solution to ensure it is neutral (pH 6-8).

  • Final Disposal : The neutralized aqueous waste should be collected in a labeled hazardous waste container. Solid waste, including contaminated labware, should be placed in a separate, clearly labeled solid hazardous waste container[7][8].

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the critical steps for safely handling 2-(3-iodophenyl)ethan-1-ol, the following workflow diagram has been created.

Caption: A workflow for the safe handling of 2-(3-iodophenyl)ethan-1-ol.

By integrating these detailed protocols and understanding the scientific reasoning behind them, you can confidently and safely incorporate 2-(3-iodophenyl)ethan-1-ol into your research endeavors, ensuring a secure environment for discovery.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Phenol. Centers for Disease Control and Prevention. [Link]

  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. [Link]

  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Kishida Chemical Co., Ltd. (2020, September 16). Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Soarnol. (n.d.). Safety Data Sheet. Soarnol. [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • OSHA. (2021, January 8). Phenol. Occupational Safety and Health Administration. [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration? Reddit. [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne. [Link]

  • NIOSH. (n.d.). Phenol. Centers for Disease Control and Prevention. [Link]

  • Chemos GmbH & Co. KG. (2019, April 4). Safety Data Sheet: Reference substance 001. Chemos GmbH & Co. KG. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Catawba County. (n.d.). Iodine Solution. Catawba County. [Link]

  • Google Patents. (n.d.). US10046078B2 - Liquid iodine mist treatment of separated odor-emitting dry waste within a waste management facility.
  • CDC. (n.d.). Appendix E – OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • 3M. (n.d.). 3M Respirator Selection Guide. 3M. [Link]

  • Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. Society for Chemical Hazard Communication. [Link]

  • GeSi-Software GmbH. (2016, May 16). STOT – the new hazard category by GHS classification. GeSi-Software GmbH. [Link]

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